Product packaging for rac Darifenacin-d4(Cat. No.:CAS No. 1189701-43-6)

rac Darifenacin-d4

Cat. No.: B563390
CAS No.: 1189701-43-6
M. Wt: 430.6 g/mol
InChI Key: HXGBXQDTNZMWGS-MIMPEXOTSA-N
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Description

Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin by GC- or LC-MS. Darifenacin is an antagonist of M3 muscarinic acetylcholine receptors (mAChRs;  Ki = 0.76 nM). It is selective for M3 over M1, M2, M4, and M5 mAChRs (Kis = 7.08, 44.67, 45.71, and 9.33 nM, respectively). Darifenacin selectively inhibits contractions in isolated guinea pig ileum, bladder, and trachea (pA2s = 9.44, 8.66, and 8.7, respectively), tissues that endogenously express high levels of M3 mAChRs, over isolated rabbit vas deferens and isolated guinea pig atria (pA2s = 7.9 and 7.48, respectively), which endogenously express M1 and M2 mAChRs, respectively. It inhibits micturition pressure (ED50 = 0.089 mg/kg, i.v.), as well as micturition interval and volume in rats. Formulations containing darifenacin have been used in the treatment of overactive bladder.>Used as a medication to treat urinary incontinence. It works by blocking the M3 muscarinic acetylcholine receptor.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30N2O2 B563390 rac Darifenacin-d4 CAS No. 1189701-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGBXQDTNZMWGS-MIMPEXOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675656
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189701-43-6
Record name 2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)(~2~H_4_)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthesis of rac-Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic route for rac-Darifenacin-d4, a deuterated analog of the muscarinic M3 receptor antagonist, Darifenacin. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as a standard in bioanalytical assays.

Chemical Properties of rac-Darifenacin-d4

rac-Darifenacin-d4 is a stable isotope-labeled version of Darifenacin, where four hydrogen atoms on the ethyl linker have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Darifenacin in biological matrices. The key chemical properties are summarized in the table below.

PropertyValue
Chemical Name rac-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α,α-diphenyl-3-pyrrolidineacetamide
Synonyms rac-Enablex-d4, rac-Emselex-d4
CAS Number 1189701-43-6
Molecular Formula C₂₈H₂₆D₄N₂O₂
Molecular Weight Approximately 430.57 g/mol
Appearance Off-White Solid
Melting Point 104-109°C
Solubility Soluble in Chloroform, Methanol
Unlabeled CAS No. 133033-93-9

Synthesis of rac-Darifenacin-d4

The synthesis of rac-Darifenacin-d4 is achieved through a convergent synthetic strategy. This approach involves the separate synthesis of two key intermediates: the deuterated side chain, 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) , and the racemic core, (±)-α,α-diphenyl-3-pyrrolidineacetamide (Intermediate B) . These intermediates are then coupled in the final step to yield the target molecule.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Convergent Synthesis start_A 2-(2,3-Dihydro-5-benzofuranyl)acetic acid reagent_A1 SOCl₂ or (COCl)₂ start_A->reagent_A1 product_A1 2-(2,3-Dihydro-5-benzofuranyl)acetyl chloride reagent_A1->product_A1 reagent_A2 LiAlD₄ product_A1->reagent_A2 product_A2 2-(2,3-Dihydro-5-benzofuranyl)ethanol-d4 reagent_A2->product_A2 reagent_A3 PBr₃ or CBr₄/PPh₃ product_A2->reagent_A3 intermediate_A Intermediate A: 5-(2-Bromoethyl-d4)-2,3-dihydrobenzofuran reagent_A3->intermediate_A reagent_C1 Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) intermediate_A->reagent_C1 start_B 3-(Cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester reagent_B1 90% H₂SO₄ start_B->reagent_B1 intermediate_B Intermediate B: (±)-α,α-Diphenyl-3-pyrrolidineacetamide reagent_B1->intermediate_B intermediate_B->reagent_C1 final_product rac-Darifenacin-d4 reagent_C1->final_product

Synthetic workflow for rac-Darifenacin-d4.
Experimental Protocols

1. Synthesis of Intermediate A: 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

This synthesis is a three-step process starting from 2-(2,3-dihydro-5-benzofuranyl)acetic acid.

  • Step 1: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride

    • Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)acetic acid in an inert solvent such as dichloromethane or toluene, add an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.

  • Step 2: Synthesis of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4

    • Methodology: The crude 2-(2,3-dihydro-5-benzofuranyl)acetyl chloride is dissolved in a dry aprotic solvent like anhydrous tetrahydrofuran (THF). The solution is cooled in an ice bath, and a solution of lithium aluminum deuteride (LiAlD₄) in THF is added dropwise with stirring. The reaction is allowed to proceed at low temperature and then warmed to room temperature. After completion, the reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting precipitate is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4.

  • Step 3: Synthesis of 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran

    • Methodology: To a solution of 2-(2,3-dihydro-5-benzofuranyl)ethanol-d4 in a suitable solvent like carbon tetrachloride or dichloromethane, phosphorus tribromide (PBr₃) is added dropwise at 0°C. The reaction mixture is then heated to reflux for several hours. After cooling, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran.

2. Synthesis of Intermediate B: (±)-α,α-diphenyl-3-pyrrolidineacetamide

  • Methodology: A solution of 3-(cyanodiphenylmethyl)-1-pyrrolidinecarboxylic acid phenyl ester in 90% sulfuric acid is stirred at an elevated temperature (e.g., 70°C) for an extended period (e.g., 20 hours). The reaction mixture is then cooled and poured over ice. The acidic solution is carefully basified with a strong base such as 50% sodium hydroxide, keeping the temperature low. The aqueous mixture is extracted with an organic solvent like chloroform. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting residue is purified by crystallization from a suitable solvent system (e.g., ethyl acetate-ethanol) to yield (±)-α,α-diphenyl-3-pyrrolidineacetamide.

3. Final Convergent Synthesis of rac-Darifenacin-d4

  • Methodology: (±)-α,α-Diphenyl-3-pyrrolidineacetamide (Intermediate B) and 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran (Intermediate A) are dissolved in an appropriate solvent such as acetonitrile or dimethylformamide (DMF). A base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added to the mixture. The reaction is stirred at an elevated temperature until the starting materials are consumed (monitored by TLC or LC-MS). After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried, and concentrated. The crude rac-Darifenacin-d4 is then purified by column chromatography on silica gel to afford the final product.

Mechanism of Action of Darifenacin

Darifenacin is a selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2][3] In the urinary bladder, acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor smooth muscle, leading to its contraction and subsequent urination.[3] By competitively blocking these M3 receptors, Darifenacin reduces the frequency and urgency of these contractions, thereby increasing bladder capacity and alleviating the symptoms of overactive bladder.[2][3]

G cluster_0 Normal Bladder Contraction cluster_1 Action of Darifenacin ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Gq Gq Protein Activation M3R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_release Ca²⁺ Release from SR IP3_DAG->Ca_release Contraction Detrusor Muscle Contraction Ca_release->Contraction Darifenacin Darifenacin Blocked_M3R Blocked M3 Receptor Darifenacin->Blocked_M3R Antagonizes No_Signal Signal Transduction Inhibited Blocked_M3R->No_Signal Relaxation Detrusor Muscle Relaxation No_Signal->Relaxation

Signaling pathway of Darifenacin's action.

This technical guide provides a foundational understanding of the chemical properties and a viable synthetic route for rac-Darifenacin-d4. Researchers are encouraged to consult the primary literature for further details and to optimize the described experimental conditions as necessary for their specific applications.

References

The Strategic Application of Deuterium-Labeled Darifenacin in Metabolic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of deuterium-labeled darifenacin in the context of drug metabolism and pharmacokinetic (DMPK) studies. Darifenacin (marketed as Enablex®) is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] Understanding its metabolic fate is crucial for optimizing its therapeutic use and avoiding potential drug-drug interactions. Deuterium labeling serves as a powerful tool in this endeavor, primarily by leveraging the kinetic isotope effect and providing a robust internal standard for analytical quantification.

Core Principles of Deuterium Labeling in Drug Metabolism

The substitution of hydrogen (¹H) with its stable, non-radioactive isotope deuterium (²H or D) is a subtle yet powerful modification in medicinal chemistry. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This fundamental difference gives rise to the Kinetic Isotope Effect (KIE) , where the rate of reactions involving the cleavage of a C-D bond can be significantly slower than that of a C-H bond.[2][3]

In drug metabolism, many enzymatic reactions, particularly those catalyzed by Cytochrome P450 (CYP) enzymes, involve C-H bond cleavage as a rate-determining step.[4] By strategically placing deuterium at metabolically vulnerable positions, researchers can achieve several objectives:

  • Slowed Metabolism: The KIE can decrease the rate of metabolic conversion, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and increased drug exposure.[5]

  • Metabolic Switching: Hindering metabolism at one site may redirect it to other sites on the molecule, a phenomenon known as "metabolic switching."[3]

  • Reduced Toxic Metabolites: If a specific metabolic pathway produces a toxic metabolite, deuteration can slow its formation, enhancing the drug's safety profile.

  • Analytical Internal Standards: Deuterated compounds are ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). They are chemically identical to the analyte, so they co-elute and have similar ionization efficiencies, but are distinguishable by their higher mass. This allows for precise correction of sample loss during preparation and instrumental variability.[6]

The Metabolic Landscape of Darifenacin

Darifenacin is extensively metabolized in the liver, with less than 3% of the unchanged drug excreted in urine and feces.[7] This metabolism is primarily mediated by two key cytochrome P450 enzymes: CYP2D6 and CYP3A4 .[7][8][9] The metabolism of darifenacin is subject to genetic polymorphism, as individuals who are poor metabolizers via CYP2D6 will rely more heavily on the CYP3A4 pathway.[8]

The three principal metabolic routes identified for darifenacin across all species studied are:[7][8][10]

  • Monohydroxylation: Addition of a hydroxyl group to the dihydrobenzofuran ring.

  • Dihydrobenzofuran Ring Opening: Oxidative cleavage of the furan ring.

  • N-dealkylation: Removal of the ethyl-dihydrobenzofuran group from the pyrrolidine nitrogen.

The initial products of these pathways are the major circulating metabolites, though they are not considered to contribute significantly to the overall clinical effect of the drug.[8]

Quantitative Data: Pharmacokinetics and Enzyme Inhibition

While specific studies directly comparing the pharmacokinetics of deuterated versus non-deuterated darifenacin are not publicly available, the established data for darifenacin provide a baseline for any such future comparative studies. The primary application of existing deuterated darifenacin analogues, such as Darifenacin-d4 and Darifenacin-d5, is as internal standards for precise quantification.

Table 1: Pharmacokinetic Parameters of Darifenacin (Prolonged-Release Formulation)

Parameter Value Species Citation(s)
Bioavailability 15.4% (7.5 mg dose), 18.6% (15 mg dose) Human [7][11]
Terminal Half-Life (t½) 13 - 19 hours Human [1][9]
Time to Peak (Tmax) ~7 hours Human [7][11]
Plasma Protein Binding ~98% (primarily to α1-acid-glycoprotein) Human [7][8]
Volume of Distribution (Vss) ~163 L Human [8]

| Plasma Clearance | 36 - 52 L/h (from IV administration) | Human |[7][11] |

Table 2: In Vitro Inhibition Data for Darifenacin

Enzyme Inhibition Parameter Value Notes Citation(s)
CYP2D6 Kᵢ (Reversible Inhibition) 0.72 µM Darifenacin shows potential for in vivo drug-drug interactions by inhibiting CYP2D6. [7]
CYP3A4 - No direct inhibition observed at clinically relevant concentrations. - [12]

| CYP1A2, 2B6, 2C8, 2C9, 2C19 | - | No direct inhibition observed. | - |[12] |

Experimental Methodologies

Hypothetical Synthesis of Deuterium-Labeled Darifenacin

While a specific published synthesis for deuterium-labeled darifenacin is not available, a representative protocol can be hypothesized based on known darifenacin synthesis routes. A common strategy involves using a deuterated starting material. For example, to introduce deuterium on the ethyl linker, one could use a deuterated 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Representative Protocol:

  • Preparation of Deuterated Precursor: Synthesize 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran using appropriate deuterated reagents (e.g., lithium aluminum deuteride for reduction).

  • N-Alkylation Reaction: In a suitable solvent such as acetonitrile, combine (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with the deuterated 5-(2-bromoethyl-d4)-2,3-dihydrobenzofuran.

  • Base Addition: Add a non-nucleophilic base, such as anhydrous potassium carbonate, to the reaction mixture to act as a proton scavenger.

  • Reaction Conditions: Heat the mixture under reflux for a sufficient period (e.g., 12-24 hours) to drive the alkylation to completion. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure deuterated darifenacin base.

  • Salt Formation: For pharmaceutical use, dissolve the purified base in a suitable solvent like acetone and treat with hydrobromic acid to precipitate the darifenacin-[d4] hydrobromide salt.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

This protocol describes a typical experiment to determine the metabolic stability of a compound (e.g., darifenacin vs. deuterated darifenacin) by measuring its rate of disappearance when incubated with human liver microsomes (HLMs).

Materials:

  • Test compounds (Darifenacin and Deuterium-Labeled Darifenacin)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (e.g., a different deuterated analogue or structurally similar compound) for quenching and protein precipitation.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Procedure:

  • Prepare Master Mix: Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-incubation: Add the master mix to wells of a 96-well plate. Add the test compound (typically at a final concentration of 1 µM) to the wells. Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiate Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of HLMs (e.g., to a final protein concentration of 0.5 mg/mL).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The T=0 sample represents 100% of the initial compound.

  • Protein Precipitation: After the final time point, vortex the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualizations

The following diagrams illustrate the metabolic pathways of darifenacin and a typical experimental workflow for its metabolic analysis.

darifenacin_metabolism cluster_info Metabolic Pathways parent Darifenacin metabolite1 Monohydroxylated Darifenacin parent->metabolite1 (i) Monohydroxylation metabolite2 Dihydrobenzofuran Ring-Opened Metabolite parent->metabolite2 (ii) Ring Opening metabolite3 N-dealkylated Metabolite parent->metabolite3 (iii) N-dealkylation enzymes CYP2D6 & CYP3A4

Caption: Primary metabolic pathways of darifenacin mediated by CYP450 enzymes.

experimental_workflow start Test Compound (Darifenacin or Deuterated Darifenacin) incubation Incubation at 37°C with Human Liver Microsomes + NADPH start->incubation sampling Time-Point Sampling (0, 5, 15, 30, 60 min) incubation->sampling quenching Reaction Quenching (Ice-cold Acetonitrile + Internal Standard) sampling->quenching centrifuge Protein Precipitation & Centrifugation quenching->centrifuge analysis LC-MS/MS Analysis of Supernatant centrifuge->analysis data Data Processing (Calculate t½, CLint) analysis->data

Caption: General workflow for an in vitro metabolic stability assay.

Conclusion

Darifenacin undergoes extensive hepatic metabolism primarily via CYP2D6 and CYP3A4 through hydroxylation, ring opening, and N-dealkylation. While the "deuterium switch" strategy to improve its pharmacokinetic profile has not been reported in public literature, deuterium-labeled darifenacin remains an indispensable tool for metabolic research. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the accuracy and precision required for robust pharmacokinetic and drug metabolism studies. The experimental protocols and metabolic pathways detailed in this guide provide a foundational framework for researchers utilizing both darifenacin and its deuterated analogues in drug development.

References

The Role of Darifenacin-d4 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of darifenacin and the critical role of its deuterated analog, darifenacin-d4, as an internal standard in bioanalytical method development. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid in the precise and accurate quantification of darifenacin in biological matrices.

The Therapeutic Agent: Darifenacin's Mechanism of Action

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1][2] These receptors are predominantly responsible for mediating the contraction of the smooth muscle of the urinary bladder.[3] In patients with an overactive bladder, darifenacin works by blocking the action of acetylcholine on these M3 receptors, leading to muscle relaxation and a subsequent reduction in the urgency and frequency of urination.[3] Its selectivity for the M3 receptor subtype is a key characteristic, potentially offering a favorable clinical profile.[1][2][4]

The signaling pathway initiated by acetylcholine binding to the M3 receptor involves phosphoinositide hydrolysis, which ultimately leads to muscle contraction.[5] Darifenacin, by competitively inhibiting this initial binding, effectively disrupts this signaling cascade.

darifenacin_mechanism cluster_cell Bladder Smooth Muscle Cell M3_Receptor M3 Muscarinic Receptor PLC Phospholipase C M3_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Contraction Muscle Contraction Ca_Release->Contraction Leads to ACh Acetylcholine ACh->M3_Receptor Binds Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks

Figure 1: Darifenacin's M3 Receptor Antagonism

The Internal Standard: The Role of Darifenacin-d4

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accuracy and precision. A deuterated internal standard, such as darifenacin-d4, is considered the gold standard. In darifenacin-d4, four hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to differentiate it from the native darifenacin, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and analysis. This co-elution and similar ionization behavior compensate for variability in extraction recovery, matrix effects, and instrument response.

The overarching principle is that any loss or variation experienced by the analyte (darifenacin) during the analytical process will be mirrored by the internal standard (darifenacin-d4). By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved.

internal_standard_logic cluster_workflow Analytical Workflow cluster_compensation Compensation Principle Sample Biological Sample (Plasma) Spike Spike with Darifenacin-d4 (Internal Standard) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation Variability Sources of Variability (Extraction Loss, Matrix Effects) Extraction->Variability MS_Detection MS/MS Detection LC_Separation->MS_Detection Analyte_IS Affects both Darifenacin and Darifenacin-d4 Similarly Variability->Analyte_IS Ratio Response Ratio (Analyte / IS) Analyte_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Figure 2: Logic of Using a Deuterated Internal Standard

Quantitative Data Summary

The following tables summarize the quantitative data from validated bioanalytical methods for the determination of darifenacin using darifenacin-d4 as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Darifenacin427.3147.3Positive ESI[6]
Darifenacin-d4431.4151.2Positive ESI[6]

Table 2: Bioanalytical Method Validation Parameters

ParameterHuman PlasmaRat Plasma
Reference Singh et al. (2013)[7]Karavadi & Challa (2012)[6]
Calibration Curve Range 0.025 - 10.384 ng/mL10.00 - 20,000.00 pg/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL10.00 pg/mL
Intra-day Precision (%RSD) 0.84 - 2.69%Not explicitly stated
Inter-day Precision (%RSD) 2.01 - 7.47%Not explicitly stated
Intra-day Accuracy (%) 94.79 - 108.00%Not explicitly stated
Inter-day Accuracy (%) 94.63 - 102.61%Not explicitly stated
Mean Recovery of Darifenacin 98.067%Not explicitly stated
Mean Recovery of Darifenacin-d4 93.321%Not explicitly stated

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the quantification of darifenacin in plasma using darifenacin-d4 as an internal standard.

Stock Solution Preparation
  • Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve the appropriate amount of darifenacin hydrobromide in methanol.[7]

  • Darifenacin-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve the appropriate amount of darifenacin-d4 hydrobromide in methanol.[7]

  • Working Solutions: Prepare further dilutions from the stock solutions using a diluent solution (e.g., methanol:water, 50:50, v/v) to create calibration curve standards and quality control samples.[7]

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquoting: To a labeled polypropylene tube, add 400 µL of the plasma sample (blank, standard, QC, or unknown).[7]

  • Internal Standard Spiking: Add 50 µL of the darifenacin-d4 working solution to each tube and vortex.[7]

  • Extraction: Add 2.0 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v) to each tube.[7]

  • Vortexing: Vortex the samples for 10 minutes.[7]

  • Centrifugation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.[7]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.[7]

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[7]

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.[7]

  • Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

experimental_workflow Start Start: Plasma Sample Spike_IS Spike with Darifenacin-d4 Start->Spike_IS Add_Solvent Add Extraction Solvent (Diethyl ether:Dichloromethane) Spike_IS->Add_Solvent Vortex_1 Vortex (10 min) Add_Solvent->Vortex_1 Centrifuge Centrifuge (4500 rpm, 5 min, 4°C) Vortex_1->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (N₂, 40°C) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 3: Bioanalytical Sample Preparation Workflow

LC-MS/MS Conditions

The following are representative chromatographic and mass spectrometric conditions. These should be optimized for the specific instrumentation used.

Table 3: Chromatographic and Mass Spectrometric Conditions

ParameterConditionReference
LC Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2[7]
Mobile Phase Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v)[7]
Flow Rate 1.0 mL/min[6]
Injection Volume Not specified
Ionization Source Turbo Ion Spray (Electrospray Ionization)[7]
Polarity Positive[6][7]
Detection Mode Multiple Reaction Monitoring (MRM)[6][7]

Conclusion

Darifenacin-d4 serves as an exemplary internal standard for the bioanalysis of darifenacin. Its near-identical chemical behavior to the parent drug ensures that it effectively tracks and compensates for analytical variability throughout the sample preparation and analysis process. The use of darifenacin-d4 in conjunction with a validated LC-MS/MS method, as detailed in this guide, enables researchers and drug development professionals to achieve the high levels of accuracy, precision, and robustness required for pharmacokinetic studies and other applications demanding reliable quantitative data. The detailed protocols and summarized data herein provide a solid foundation for the implementation of such methods in a laboratory setting.

References

A Technical Guide to the Physical and Chemical Characteristics of rac Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of racemic Darifenacin-d4, a deuterated analog of the selective M3 muscarinic acetylcholine receptor antagonist, Darifenacin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Chemical and Physical Properties

rac Darifenacin-d4 is a stable isotope-labeled compound primarily utilized as an internal standard in pharmacokinetic and metabolic research, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). The incorporation of four deuterium atoms provides a distinct mass shift, enabling precise quantification of Darifenacin in complex biological matrices.[1]

Structural and General Information
PropertyValueSource
IUPAC Name 2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide[2]
Synonyms (±)-Darifenacin-d4, rac-UK-88525-d4[2]
CAS Number 1189701-43-6[3]
Molecular Formula C₂₈H₂₆D₄N₂O₂[4]
Molecular Weight 430.57 g/mol [4]
Appearance White to Off-White Solid[3]
Racemic Nature Contains an equal mixture of (R) and (S) enantiomers.
Physicochemical Data
PropertyValueNotesSource
Melting Point 104-109 °C
Solubility Soluble in Chloroform and Methanol.Qualitative description.[3]
The hydrobromide salt of the unlabeled Darifenacin is soluble in ethanol (~0.3 mg/ml), DMSO (~2 mg/ml), and dimethyl formamide (~3 mg/ml). It is sparingly soluble in aqueous buffers.This data for the non-deuterated hydrobromide salt can serve as an estimate.[5]
Isotopic Purity >95%A specific value from a Certificate of Analysis is recommended for quantitative applications.

Mechanism of Action and Signaling Pathway

Darifenacin, the non-deuterated counterpart of this compound, is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor. These receptors are primarily responsible for mediating the contraction of the urinary bladder's detrusor muscle. By blocking the action of acetylcholine at these receptors, Darifenacin leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency and frequency.

The signaling pathway initiated by acetylcholine binding to the M3 receptor involves the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to smooth muscle contraction. Darifenacin competitively inhibits the initial step of this cascade.

Darifenacin_Signaling_Pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq11 Gq/11 M3R->Gq11 Activates Darifenacin Darifenacin Darifenacin->M3R Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Darifenacin's inhibitory effect on the M3 muscarinic receptor signaling pathway.

Experimental Protocols

The characterization and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques. While specific, detailed protocols are often optimized within individual laboratories, the following sections outline the general methodologies.

Synthesis Workflow

The synthesis of this compound typically involves the introduction of deuterium atoms at the ethyl group attached to the pyrrolidine ring of a suitable precursor, followed by coupling with the diphenylacetamide moiety. A generalized workflow is presented below.

Synthesis_Workflow Start Starting Materials (Deuterated Ethyl Source & Pyrrolidine Precursor) Step1 Synthesis of Deuterated Pyrrolidine Intermediate Start->Step1 Step2 Coupling with Diphenylacetamide Moiety Step1->Step2 Purification Purification (e.g., Chromatography) Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final This compound Characterization->Final

Caption: Generalized synthetic workflow for this compound.

Determination of Isotopic Purity by Mass Spectrometry

The isotopic purity of this compound is a critical parameter and is typically determined using high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS). The general procedure is as follows:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • LC Separation: The sample is injected into an LC system to separate the analyte from any potential impurities. A C18 reversed-phase column is commonly used.

  • MS Analysis: The eluent from the LC is introduced into the mass spectrometer. High-resolution mass spectra are acquired over the m/z range corresponding to the unlabeled (d0) and all deuterated (d1-d4) forms of Darifenacin.

  • Data Analysis: The peak areas for each isotopic species (M, M+1, M+2, M+3, M+4) are integrated. The isotopic distribution is then calculated, and the percentage of the d4 species relative to the sum of all isotopic species determines the isotopic purity. Corrections for the natural abundance of ¹³C should be applied for accurate determination.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the location of the deuterium labels.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is compared to that of unlabeled Darifenacin. The signals corresponding to the protons on the ethyl group should be significantly reduced or absent in the spectrum of the deuterated compound, confirming the position of the deuterium labels.

  • ²H NMR (Deuterium NMR): A deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, providing direct evidence of successful deuteration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be used for structural confirmation. The carbon atoms bonded to deuterium will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signals in the unlabeled compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantitative analysis of Darifenacin in biological samples. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring that it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency allow for the correction of variations in sample processing and instrument response, leading to highly accurate and precise quantification.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalytical method development for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling.

Logical_Relationship IS This compound (Internal Standard) BioSample Biological Sample (e.g., Plasma, Urine) IS->BioSample Spiked into Analyte Darifenacin (Analyte) Analyte->BioSample Present in Extraction Sample Extraction BioSample->Extraction LCMS LC-MS Analysis Extraction->LCMS Quant Accurate Quantification LCMS->Quant Ratio of IS to Analyte Corrects for Variability

Caption: Logical relationship of using this compound as an internal standard.

References

A Technical Guide to the Commercial Availability and Suppliers of Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Darifenacin-d4, a critical internal standard for bioanalytical studies. This document details available suppliers, product specifications, and relevant experimental protocols to assist researchers in sourcing and utilizing this compound effectively.

Commercial Availability and Suppliers

Darifenacin-d4 is available from several specialized chemical suppliers. The following tables summarize the product offerings based on publicly available information. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Table 1: Darifenacin-d4 Supplier Information

SupplierProduct NameCAS NumberMolecular FormulaNotes
Simson Pharma LimitedDarifenacin-D41189701-43-6Not SpecifiedAccompanied by a Certificate of Analysis.[1]
Clinivex(R)-Darifenacin-d41261734-81-9Not SpecifiedIntended for laboratory use only.[2]
Clinivexrac Darifenacin-d41189701-43-6Not Specified
Sussex Research Laboratories Inc.Darifenacin-d4.HClN/A (non-d: 133099-04-4)C28H26D4N2O2.HCl[3]
MedChemExpressDarifenacin-d4 (UK-88525-d4)Not SpecifiedNot SpecifiedDeuterium labeled Darifenacin.
BOC Sciencesrac Darifenacin-[d4]1189701-43-6Not SpecifiedLabeled rac-isomer of Darifenacin.[]
Veeprhorac-Darifenacin-D41189701-43-6Not Specified[5]
VeeprhoDarifenacin-D41095598-84-7Not Specified[5]

Table 2: Product Specifications of Darifenacin-d4

SupplierFormPurityIsotopic EnrichmentStorage
Sussex Research Laboratories Inc.HCl salt>95% (HPLC)[3]>95%[3]-20°C[3]
MedChemExpressNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Darifenacin-d4 is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Darifenacin in biological matrices. Below are detailed methodologies adapted from published research.

Bioanalytical Method for Darifenacin in Human Plasma by LC-MS/MS

This protocol is based on a method for the determination of Darifenacin in human plasma.

a. Sample Preparation (Liquid-Liquid Extraction) [6]

  • Pipette 400 µL of human plasma into a pre-labeled vial.

  • Add 50 µL of Darifenacin-d4 internal standard solution (2500.000 ng/mL).

  • Vortex the sample.

  • Perform liquid-liquid extraction using a mixture of Diethylether: Dichloromethane (80:20, v/v).

b. Chromatographic Conditions [6]

  • LC System: API 3000 LC-MS/MS

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Retention Time: Darifenacin: ~0.74 min; Darifenacin-d4: ~0.75 min[6]

c. Mass Spectrometric Conditions [6]

  • Interface: Turbo ion spray

  • Ionization Mode: Positive ion mode (ESI)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Cell Exit Potential (CXP): 10.00 V

  • Entrance Potential (EP): 10.00 V

d. Calibration and Quantification

  • Prepare a series of calibration curve standards by spiking known concentrations of Darifenacin into blank plasma.[6]

  • The validated concentration range for this method was 0.025 - 10.384 ng/mL.[6]

LC-MS/MS Method for Darifenacin in Rat Plasma

This protocol is adapted from a pharmacokinetic study in rats.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Use 100 µL of rat plasma.

  • Details of the extraction solvent were not specified in the provided abstract.

b. Chromatographic Conditions

  • Column: Zorbax, SB C18, (dimensions not fully specified), 3.5 µm particle size

  • Mobile Phase: 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v)

  • Flow Rate: 1.0 mL/min

  • Retention Time: Approximately 1.3 min for both Darifenacin and Darifenacin-d4

c. Mass Spectrometric Conditions

  • Ionization Mode: Positive ion mode (Electrospray ionization)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • Parent → Product Ion Transitions:

    • Darifenacin: m/z 427.3 → 147.3

    • Darifenacin-d4: m/z 431.4 → 151.2

  • Source Temperature: 600°C

  • Nebulizer Gas: 30 (units not specified)

d. Calibration and Quantification

  • The method was validated over a concentration range of 10.00–20000.00 pg/mL for Darifenacin.

Visualizations

Signaling Pathways and Experimental Workflows

To aid in the understanding of the supply chain and experimental use of Darifenacin-d4, the following diagrams have been generated.

cluster_0 Raw Material & Synthesis cluster_1 Manufacturing & Supply cluster_2 End User Raw Materials Raw Materials Chemical Synthesis Chemical Synthesis Raw Materials->Chemical Synthesis Deuterium Labeling Deuterium Labeling Chemical Synthesis->Deuterium Labeling Manufacturer Manufacturer Deuterium Labeling->Manufacturer Distributor Distributor Manufacturer->Distributor Research Institution Research Institution Distributor->Research Institution Pharmaceutical Company Pharmaceutical Company Distributor->Pharmaceutical Company CRO CRO Distributor->CRO

Caption: Supply Chain for Darifenacin-d4.

Start Start Plasma_Sample Biological Sample (e.g., Plasma) Start->Plasma_Sample Spike_IS Spike with Darifenacin-d4 (IS) Plasma_Sample->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification End End Quantification->End

References

Darifenacin-d4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stability and Storage of Darifenacin-d4

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds like Darifenacin-d4 is critical for ensuring experimental accuracy and preserving material integrity. This guide provides a comprehensive overview of the available data on the stability and storage of Darifenacin-d4, supplemented with information from its non-deuterated analogue, Darifenacin hydrobromide.

Overview of Darifenacin-d4

Darifenacin-d4 is a deuterated form of Darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of Darifenacin in biological samples. Its chemical stability is a key parameter for its use in such assays.

Recommended Storage Conditions

The appropriate storage of Darifenacin-d4 is crucial to prevent degradation and maintain its isotopic and chemical purity.

Table 1: Recommended Storage and Shipping Conditions for Darifenacin-d4

ConditionTemperatureAdditional Notes
Long-term Storage -20°C[1]Recommended for maintaining long-term stability.
Shipping Ambient[1]Acceptable for short durations.
In Solvent -80°C (6 months); -20°C (1 month)[2]Sealed storage, away from moisture.[2]

For the non-deuterated form, Darifenacin extended-release tablets, the recommended storage is at room temperature, between 15°C to 30°C (59°F to 86°F), protected from light.[3][4][5]

Stability Profile

While specific quantitative stability data for Darifenacin-d4 is not extensively available in the public domain, studies on Darifenacin hydrobromide provide significant insights into its stability under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

A key study on a stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for Darifenacin hydrobromide subjected the bulk drug to forced degradation under several conditions as per International Conference on Harmonisation (ICH) guidelines.[6]

Table 2: Summary of Forced Degradation Studies on Darifenacin Hydrobromide

Stress ConditionMethodologyObservations
Acid Hydrolysis 0.1 M HCl at 80°C for 24 hoursSignificant degradation observed.[6]
Base Hydrolysis 0.1 M NaOH at 80°C for 24 hoursNo significant degradation.[6]
Neutral Hydrolysis Water at 80°C for 48 hoursNo significant degradation.[6]
Oxidative Stress 3% H₂O₂ at room temperature for 4 hoursSignificant degradation observed.[6]
Thermal Degradation 105°C for 48 hoursNo significant degradation.[6]
Photolytic Degradation Exposed to UV light (254 nm) for 7 daysNo significant degradation.[6]

These findings indicate that Darifenacin is susceptible to degradation under acidic and oxidative conditions. It is also noted that Darifenacin hydrobromide is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2] Another study confirmed that sample solutions of Darifenacin are stable for up to 48 hours at room temperature.[7]

Experimental Protocols

The following are detailed methodologies for stability-indicating analysis of Darifenacin, which can be adapted for Darifenacin-d4.

Stability-Indicating RP-HPLC Method

This method is designed to separate the active pharmaceutical ingredient from its degradation products.

Table 3: Chromatographic Conditions for Stability-Indicating RP-HPLC Analysis of Darifenacin Hydrobromide

ParameterSpecification
Column Prodigy C₈ (250 × 4.6 mm, 5 µm)[6]
Mobile Phase 0.05 M ammonium acetate (pH 7.2) and methanol (containing 36% acetonitrile) in a 35:65 v/v ratio[6]
Elution Mode Isocratic[6]
Flow Rate 1.0 mL/min[6]
Column Temperature 25°C[6]
Detection Photo Diode Array (PDA) detector at 215 nm[6]
Diluent Methanol and water (1:1 v/v)[8]
Forced Degradation Protocol

To perform forced degradation studies, the following conditions can be applied to a solution of Darifenacin-d4:

  • Acid Hydrolysis : Treat the drug solution with 0.1 M HCl and heat at 80°C.

  • Base Hydrolysis : Treat the drug solution with 0.1 M NaOH and heat at 80°C.

  • Oxidative Degradation : Treat the drug solution with 3% H₂O₂ at room temperature.

  • Thermal Degradation : Expose the solid drug to a temperature of 105°C.

  • Photolytic Degradation : Expose the drug solution to UV light.

Samples should be collected at various time points and analyzed by the stability-indicating HPLC method to quantify the extent of degradation.

Signaling Pathway of Darifenacin

Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[9][10][11][12] This receptor is primarily responsible for mediating bladder contractions.[11] By blocking the action of acetylcholine on these receptors, Darifenacin leads to the relaxation of the detrusor muscle in the bladder.[11][12] This increases bladder capacity and reduces the symptoms of overactive bladder.[12]

Darifenacin_Mechanism_of_Action cluster_muscle Bladder Detrusor Muscle Cell ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Nerve Parasympathetic Nerve Terminal Nerve->ACh Contraction Muscle Contraction M3R->Contraction Activates Relaxation Muscle Relaxation Darifenacin Darifenacin Darifenacin->M3R Antagonizes

Caption: Mechanism of action of Darifenacin on the M3 muscarinic receptor.

Conclusion

For maintaining the integrity of Darifenacin-d4, long-term storage at -20°C is recommended. While comprehensive stability data for the deuterated form is limited, studies on Darifenacin hydrobromide indicate a susceptibility to degradation under acidic and oxidative conditions. The provided experimental protocols for stability-indicating analysis can serve as a valuable resource for researchers. A thorough understanding of these stability and storage parameters is essential for the reliable use of Darifenacin-d4 in scientific research and drug development.

References

An In-depth Technical Guide to the Isotopic Labeling of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of darifenacin, a selective M3 muscarinic receptor antagonist. This document is intended for researchers, scientists, and drug development professionals involved in the study of darifenacin's metabolism, pharmacokinetics, and mechanism of action. It covers the rationale for isotopic labeling, potential synthetic strategies, analytical techniques for characterization, and the key signaling pathways associated with darifenacin's therapeutic effects.

Introduction to Darifenacin and the Importance of Isotopic Labeling

Darifenacin is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor, primarily used for the treatment of overactive bladder.[1][2][3][4] Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for optimizing its therapeutic efficacy and safety profile. Isotopic labeling, the incorporation of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into the darifenacin molecule, is an invaluable tool in these investigations.

Isotopically labeled darifenacin serves several critical purposes in drug development:

  • Metabolic Studies: Labeled compounds act as tracers to elucidate metabolic pathways, allowing for the identification and quantification of metabolites in complex biological matrices.

  • Pharmacokinetic Analysis: They enable accurate measurement of drug absorption, distribution, and clearance by differentiating the administered drug from endogenous compounds.

  • Internal Standards: Isotopically labeled analogs are the gold standard for internal standards in quantitative bioanalysis using mass spectrometry (MS), correcting for variations in sample preparation and instrument response.

  • Mechanism of Action Studies: Labeled ligands can be used in receptor binding assays to study drug-receptor interactions with high precision.

Synthetic Strategies for Isotopic Labeling of Darifenacin

The synthesis of isotopically labeled darifenacin can be approached by modifying existing synthetic routes for the unlabeled compound. The general synthesis of darifenacin involves the reaction of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide with a suitable 2-(2,3-dihydrobenzofuran-5-yl)ethyl derivative.[5]

Deuterium Labeling

Deuterium-labeled darifenacin, particularly darifenacin-d4, is commercially available and widely used as an internal standard in bioanalytical methods.[6][7] The deuterium atoms are typically introduced on the ethyl linker connecting the dihydrobenzofuran and pyrrolidine rings.

Proposed Synthetic Approach for Darifenacin-d4:

A plausible synthetic route would involve the use of a deuterated starting material, such as 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d₄] bromide, which can then be reacted with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide to yield the final labeled product. The synthesis of the deuterated bromo-intermediate could be achieved through reduction of a corresponding acetyl derivative with a deuterium source like sodium borodeuteride (NaBD₄) followed by bromination.

Carbon-13 Labeling

Carbon-13 labeling can be strategically employed at various positions within the darifenacin molecule to probe different aspects of its metabolism. For instance, labeling the phenyl rings can help track metabolites formed through aromatic hydroxylation, while labeling the pyrrolidine ring or the ethyl linker can provide insights into N-dealkylation or other modifications at these sites.

Proposed Synthetic Approach for ¹³C-Labeled Darifenacin:

The synthesis would require the use of ¹³C-labeled building blocks. For example, to label one of the phenyl rings, one could start with ¹³C₆-labeled benzene and synthesize the diphenylacetamide moiety through established organic chemistry reactions. Alternatively, labeling the ethyl linker could be achieved by using ¹³C₂-labeled ethylene oxide or a similar precursor to construct the 2-(2,3-dihydrobenzofuran-5-yl)ethyl side chain.

Nitrogen-15 Labeling

Nitrogen-15 labeling of the pyrrolidine ring or the amide group can be useful for studying metabolic pathways involving these nitrogen atoms.

Proposed Synthetic Approach for ¹⁵N-Labeled Darifenacin:

The synthesis would involve the use of ¹⁵N-labeled precursors. For instance, ¹⁵N-labeled pyrrolidine could be used as a starting material to synthesize the (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide intermediate.

Note: Detailed experimental protocols with specific reaction conditions, yields, and isotopic enrichment for the synthesis of various isotopically labeled darifenacin analogs are not extensively available in the public domain. The proposed strategies are based on general principles of isotopic labeling and known synthetic routes for darifenacin.[8][9]

Analytical Characterization of Isotopically Labeled Darifenacin

The successful synthesis of isotopically labeled darifenacin must be confirmed by rigorous analytical characterization to determine the position and extent of labeling, as well as the chemical purity of the compound.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of stable isotopes. High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled molecule, confirming the number of incorporated isotopes. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm the location of the label by analyzing the mass shift of specific fragment ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the exact position of isotopic labels.

  • ¹H NMR: In deuterium labeling, the disappearance or reduction in the intensity of specific proton signals confirms the location of deuterium incorporation.

  • ¹³C NMR: For carbon-13 labeled compounds, the spectrum will show enhanced signals for the enriched carbon atoms, confirming their position.

  • ¹⁵N NMR: Similarly, ¹⁵N NMR can be used to confirm the position of nitrogen-15 labels.

Quantitative Data Summary

The following tables summarize key quantitative data related to darifenacin and its isotopically labeled analogs. Please note that specific experimental data for the synthesis of many labeled darifenacin variants is not publicly available, and therefore, some fields are presented as "Not Available (N/A)".

Table 1: Physicochemical Properties of Darifenacin and Labeled Analogs

CompoundChemical FormulaMolecular Weight ( g/mol )Isotopic Purity
DarifenacinC₂₈H₃₀N₂O₂426.55N/A
Darifenacin-d4C₂₈H₂₆D₄N₂O₂430.58≥99% deuterated forms (d₁-d₄)[6]
¹³C₆-Darifenacin (phenyl ring labeled)C₂₂¹³C₆H₃₀N₂O₂432.55N/A

Table 2: Mass Spectrometric Data for Darifenacin and Darifenacin-d4

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Analytical Method
Darifenacin427.3147.1LC-MS/MS
Darifenacin-d4431.4151.1LC-MS/MS

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of isotopically labeled darifenacin are not readily found in peer-reviewed literature. However, a general procedure for the synthesis of unlabeled darifenacin can be adapted.

General Experimental Protocol for Darifenacin Synthesis (Adaptable for Isotopic Labeling):

This protocol is based on the known synthesis of darifenacin and would require modification with isotopically labeled starting materials.

  • Synthesis of the Pyrrolidine Intermediate: Synthesize (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide. For ¹⁵N-labeling, ¹⁵N-pyrrolidine would be used as a starting material.

  • Synthesis of the Dihydrobenzofuran Intermediate: Synthesize 5-(2-bromoethyl)-2,3-dihydrobenzofuran. For deuterium labeling on the ethyl chain (to produce darifenacin-d4), a deuterated precursor would be used. For ¹³C labeling, ¹³C-labeled precursors would be incorporated in this synthesis.

  • Coupling Reaction: React the pyrrolidine intermediate with the dihydrobenzofuran intermediate in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) under reflux.[5]

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure isotopically labeled darifenacin.

  • Characterization: The final product is characterized by mass spectrometry and NMR spectroscopy to confirm its identity, purity, and the extent and position of isotopic labeling.

Signaling Pathways and Experimental Workflows

Darifenacin exerts its therapeutic effect by antagonizing the M3 muscarinic acetylcholine receptor, which is coupled to the Gq/11 family of G proteins.[10][11]

Darifenacin's Mechanism of Action: M3 Receptor Signaling Pathway

Activation of the M3 receptor by acetylcholine initiates a signaling cascade that leads to smooth muscle contraction. Darifenacin blocks this pathway.

Darifenacin's antagonistic action on the M3 receptor signaling cascade.
Experimental Workflow for Synthesis and Analysis of Labeled Darifenacin

The following diagram illustrates a typical workflow for the synthesis and subsequent use of isotopically labeled darifenacin in a pharmacokinetic study.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_pk_study Pharmacokinetic Study start Labeled Precursor (e.g., Deuterated Intermediate) synthesis Chemical Synthesis start->synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Characterization (MS, NMR) purification->characterization labeled_drug Isotopically Labeled Darifenacin characterization->labeled_drug dosing Dosing to Animal Model labeled_drug->dosing sampling Biological Sample Collection (e.g., Plasma) dosing->sampling extraction Sample Preparation & Extraction sampling->extraction analysis LC-MS/MS Analysis extraction->analysis data_analysis Data Analysis & Pharmacokinetic Modeling analysis->data_analysis

A generalized workflow from synthesis to pharmacokinetic analysis.

Conclusion

Isotopic labeling is a fundamental technique in the research and development of pharmaceuticals like darifenacin. While detailed public-domain information on the synthesis of various isotopically labeled darifenacin analogs is limited, this guide provides a foundational understanding of the principles, potential synthetic routes, and analytical methods involved. The use of deuterated, carbon-13, and nitrogen-15 labeled darifenacin will continue to be instrumental in advancing our knowledge of its pharmacology and in the development of new and improved therapeutic strategies.

References

A Technical Guide to the Application of rac Darifenacin-d4 in In Vitro M3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of racemic deuterated Darifenacin (rac Darifenacin-d4) for in vitro binding assays targeting the M3 muscarinic acetylcholine receptor. Darifenacin is a potent and selective M3 receptor antagonist, making it a critical tool for research into overactive bladder (OAB) and other conditions involving cholinergic signaling.[1][2][3][4] This document details the underlying M3 receptor signaling pathway, presents key binding affinity data, and offers a detailed protocol for conducting competitive binding assays.

The M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the Gq/11 family of G-proteins.[5] Upon activation by its endogenous ligand, acetylcholine (ACh), the receptor initiates a signaling cascade that leads to the contraction of smooth muscles, such as those in the urinary bladder.[2][6]

The signaling process begins with ACh binding, which induces a conformational change in the M3 receptor. This activates the associated Gq/11 protein, causing the exchange of GDP for GTP on its α-subunit. The activated Gαq subunit then dissociates and stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC). This cascade ultimately leads to various cellular responses, including the phosphorylation of downstream effectors like p38, ERK1/2, and Akt, and smooth muscle contraction.[2][7]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Effectors Downstream Effectors (p38, ERK1/2, Akt) PKC->Effectors Phosphorylates Response Cellular Response (e.g., Smooth Muscle Contraction) Effectors->Response

Caption: M3 muscarinic receptor signaling cascade.

This compound: A Tool for M3 Receptor Interrogation

Darifenacin is a competitive antagonist at the M3 receptor, meaning it binds to the same site as acetylcholine but does not activate the receptor, thereby blocking its function.[6][8] Its high selectivity for the M3 subtype over other muscarinic subtypes (M1, M2, M4, M5) makes it an invaluable research tool and an effective therapeutic agent.[3][4][9]

The "rac" designation indicates a racemic mixture, containing both (S) and (R) enantiomers. The (S)-enantiomer is the more potent form. The "-d4" signifies that the molecule has been deuterated, with four hydrogen atoms replaced by deuterium. While this isotopic labeling is primarily for applications like mass spectrometry-based pharmacokinetic studies, its binding affinity in a radioligand assay is expected to be identical to the non-deuterated compound.

The binding affinity of Darifenacin has been characterized in competition binding assays using cell lines stably expressing human recombinant muscarinic receptors. The data below summarizes its affinity (pKi) and selectivity ratios. A higher pKi value indicates stronger binding affinity.

Receptor SubtypepKi (Mean ± SEM)[9]Selectivity Ratio vs. M3[2]
M3 9.1 ± 0.1 -
M18.2 ± 0.049x
M58.0 ± 0.112x
M27.4 ± 0.159x
M47.3 ± 0.160x

Note: pKi is the negative logarithm of the inhibitory constant (Ki). Selectivity ratio is the ratio of Ki values (Ki for subtype / Ki for M3).

Experimental Protocol: In Vitro Competition Binding Assay

This section details a standard protocol for a radioligand competition binding assay to determine the affinity of this compound for the M3 receptor. The procedure involves measuring the displacement of a known radiolabeled M3 antagonist by increasing concentrations of unlabeled Darifenacin-d4.

  • Membrane Source : Cell membranes from a stable cell line expressing the human M3 receptor (e.g., CHO-K1 or HEK-293 cells).[9]

  • Radioligand : [³H]N-methylscopolamine ([³H]NMS) or a similar muscarinic radiolabeled antagonist.[5][9]

  • Competitor : this compound, prepared in a dilution series.

  • Non-specific Binding Control : Atropine (1 µM).[9][10]

  • Assay Buffer : e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer : Ice-cold assay buffer.

  • Equipment : 96-well plates, cell harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a liquid scintillation counter.[11]

  • Culture cells expressing the M3 receptor to a high density.

  • Harvest the cells and pellet them by centrifugation.

  • Homogenize the cell pellet in ice-cold buffer using a glass pestle or Polytron homogenizer.[10]

  • Centrifuge the homogenate at high speed (e.g., 17,000 rpm) to pellet the cell membranes.[10]

  • Resuspend the membrane pellet in a storage buffer, determine the protein concentration using a BCA or Bradford assay, and store at -80°C until use.[10][11]

  • On the day of the assay, thaw the membrane preparation and resuspend it in the final assay buffer to a working concentration (e.g., 50-120 µg protein per well).[11]

  • Set up the assay in a 96-well plate with a final volume of 250 µL per well.

  • Add the following to each well:

    • Total Binding : 150 µL membranes + 50 µL buffer + 50 µL radioligand.

    • Non-specific Binding (NSB) : 150 µL membranes + 50 µL atropine (1 µM final) + 50 µL radioligand.

    • Competition : 150 µL membranes + 50 µL of this compound dilution + 50 µL radioligand.[11]

  • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[11][12]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.[11]

  • Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity (in counts per minute, CPM) for each filter using a liquid scintillation counter.[12]

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For the competition wells, calculate the percentage of specific binding at each concentration of this compound.

  • Plot the percentage of specific binding versus the log concentration of this compound.

  • Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value (the concentration of Darifenacin-d4 that inhibits 50% of specific radioligand binding).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation :[9][12]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the M3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Membrane_Prep 1. Prepare M3 Receptor Membrane Homogenate Reagent_Prep 2. Prepare Reagent Dilutions (Radioligand, Darifenacin-d4) Membrane_Prep->Reagent_Prep Plate_Setup 3. Add Reagents to 96-Well Plate (Membranes, Competitor, Radioligand) Reagent_Prep->Plate_Setup Incubation 4. Incubate to Reach Equilibrium (e.g., 60 min at 30°C) Plate_Setup->Incubation Filtration 5. Terminate via Vacuum Filtration (Separates Bound from Unbound) Incubation->Filtration Washing 6. Wash Filters with Ice-Cold Buffer Filtration->Washing Counting 7. Measure Radioactivity (Liquid Scintillation Counting) Washing->Counting Analysis 8. Calculate Specific Binding and Plot Competition Curve Counting->Analysis Ki_Calc 9. Determine IC50 and Calculate Ki (Cheng-Prusoff Equation) Analysis->Ki_Calc

Caption: Workflow for an M3 receptor competition binding assay.

References

Methodological & Application

Application Note: Quantification of Darifenacin in Human Plasma by LC-MS/MS using Darifenacin-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and frequency.[1][2][3][4] Accurate and reliable quantification of darifenacin in biological matrices is crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of darifenacin in human plasma, utilizing its deuterated analog, Darifenacin-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[5]

Mechanism of Action

Darifenacin selectively antagonizes the muscarinic M3 receptor, which is primarily responsible for mediating bladder muscle contractions.[2][3] By blocking the action of acetylcholine on the detrusor muscle, darifenacin reduces involuntary bladder contractions, thereby increasing bladder capacity and decreasing the symptoms of overactive bladder.[2][3]

Darifenacin_Mechanism_of_Action cluster_synapse Neuromuscular Junction cluster_cell Bladder Smooth Muscle Cell Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds to Contraction Contraction M3_Receptor->Contraction Activates Darifenacin Darifenacin Darifenacin->M3_Receptor Blocks

Caption: Darifenacin's mechanism of action.

Experimental Protocol

This protocol provides a detailed procedure for the extraction and quantification of darifenacin from human plasma samples.

1. Materials and Reagents

  • Darifenacin Hydrobromide (Reference Standard)

  • Darifenacin-d4 Hydrobromide (Internal Standard)[6][7]

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (AR Grade)

  • Diethylether (AR Grade)

  • Dichloromethane (AR Grade)

  • Milli-Q Water or HPLC Grade Water

  • Control Human Plasma (K2EDTA)

2. Standard Solutions Preparation

  • Stock Solutions (1 mg/mL): Separately weigh and dissolve appropriate amounts of Darifenacin HBr and Darifenacin-d4 HBr in methanol to prepare individual stock solutions of 1 mg/mL.[6]

  • Working Standard Solutions: Prepare serial dilutions of the darifenacin stock solution using a 50:50 (v/v) mixture of methanol and Milli-Q water to create working standard solutions for calibration curve (CC) and quality control (QC) samples.[6]

  • Internal Standard Spiking Solution (2.5 µg/mL): Dilute the Darifenacin-d4 stock solution with the diluent solution (methanol:water, 50:50, v/v) to achieve a final concentration of 2500 ng/mL.[6]

3. Sample Preparation (Liquid-Liquid Extraction)

The following workflow outlines the sample preparation procedure:

Sample_Preparation_Workflow Start Start Plasma_Sample 400 µL Plasma Sample Start->Plasma_Sample Add_IS Add 50 µL of Darifenacin-d4 IS (2.5 µg/mL) Plasma_Sample->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Extraction_Solvent Add Diethylether:Dichloromethane (80:20, v/v) Vortex1->Add_Extraction_Solvent Vortex2 Vortex for 10 min Add_Extraction_Solvent->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Separate_Organic_Layer Separate the Supernatant (Organic Layer) Centrifuge->Separate_Organic_Layer Evaporate Evaporate to Dryness under Nitrogen Separate_Organic_Layer->Evaporate Reconstitute Reconstitute with 300 µL of Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject

References

Application Notes and Protocols: rac Darifenacin-d4 for Therapeutic Drug Monitoring and Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a competitive muscarinic M3 receptor antagonist used for the treatment of overactive bladder, characterized by symptoms of urge urinary incontinence, urgency, and frequency.[1] Therapeutic drug monitoring (TDM) of darifenacin, while not a routine clinical practice, can be a valuable tool in specific clinical scenarios. These may include managing patients with potential drug-drug interactions, assessing adherence, or investigating therapeutic failure or adverse effects. The stable isotope-labeled compound, racemic (rac) Darifenacin-d4, serves as an ideal internal standard for the accurate quantification of darifenacin in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides detailed application notes and protocols for the use of rac Darifenacin-d4 in the bioanalysis of darifenacin.

Rationale for Therapeutic Drug Monitoring

While darifenacin is typically administered at standard doses of 7.5 mg or 15 mg once daily, its metabolism is primarily mediated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4.[2][3] This can lead to significant inter-individual variability in plasma concentrations. Patients who are poor metabolizers via CYP2D6 may have higher exposure to darifenacin, potentially increasing the risk of anticholinergic side effects.[3] Conversely, co-administration with potent CYP3A4 inducers could decrease darifenacin levels and compromise efficacy. TDM can help personalize therapy in such cases, ensuring optimal drug exposure.

Bioanalytical Method Using this compound

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of darifenacin in complex biological matrices such as plasma. Darifenacin-d4 has nearly identical physicochemical properties to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.[4]

Experimental Protocol: Quantification of Darifenacin in Human Plasma by LC-MS/MS

This protocol is a composite based on validated methods described in the scientific literature.[4][5][6][7]

1. Materials and Reagents

  • Darifenacin reference standard

  • This compound (internal standard, IS)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Diethyl ether (analytical grade)

  • Dichloromethane (analytical grade)

  • Milli-Q water or equivalent

2. Preparation of Stock and Working Solutions

  • Darifenacin Stock Solution (1 mg/mL): Accurately weigh and dissolve darifenacin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the darifenacin stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples. A typical calibration curve range is 0.025 to 10.384 ng/mL.[5][7]

  • Internal Standard Working Solution (e.g., 2500 ng/mL): Dilute the this compound stock solution in the appropriate solvent.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Allow plasma samples to thaw at room temperature.

  • To a 400 µL aliquot of plasma in a polypropylene tube, add 50 µL of the this compound working solution and vortex briefly.[5]

  • Add the extraction solvent (e.g., 3 mL of a diethyl ether:dichloromethane mixture, 80:20, v/v).[5][7]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterRecommended Conditions
HPLC System Shimadzu or equivalent
Column NUCLEOSIL 100-5 NH2 (150 x 4.6 mm) or Zorbax SB C18 (4.6 x 75 mm, 3.5 µm)[5][6]
Mobile Phase Acetonitrile:Milli-Q water:Formic acid (90:10:0.1, v/v/v)[5][7]
Flow Rate 1.0 - 1.2 mL/min[5][6]
Column Temperature 35 - 40°C[5][6]
Autosampler Temp. 5°C[5]
Injection Volume 10 - 20 µL
Mass Spectrometer API 3000 or equivalent triple quadrupole[5]
Ionization Mode Positive Electrospray Ionization (ESI)[5][6]
MRM Transitions Darifenacin: m/z 427.3 → 147.1/147.3; this compound: m/z 431.4 → 151.1/151.2[5][6]
Ion Spray Voltage ~2500 V[5]
Temperature ~450°C[5]

5. Method Validation Parameters

The following tables summarize typical validation data for a bioanalytical method for darifenacin using this compound.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueReference
Calibration Curve Range0.025 - 10.384 ng/mL[5][7]
Correlation Coefficient (r²)> 0.99[6]
Lower Limit of Quantification (LLOQ)0.025 ng/mL[5][7]

Table 2: Precision and Accuracy

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Low0.84 - 2.692.01 - 7.4794.79 - 108.0094.63 - 102.61[7]
Medium0.84 - 2.692.01 - 7.4794.79 - 108.0094.63 - 102.61[7]
High0.84 - 2.692.01 - 7.4794.79 - 108.0094.63 - 102.61[7]

Table 3: Recovery

AnalyteMean Recovery (%)Reference
Darifenacin90.94 - 109.89[7]
This compoundSimilar to Darifenacin[4]

Visualizations

Darifenacin Metabolic Pathway

darifenacin_metabolism cluster_cyp Hepatic Metabolism Darifenacin Darifenacin CYP3A4 CYP3A4 Darifenacin->CYP3A4 Monohydroxylation, N-dealkylation CYP2D6 CYP2D6 Darifenacin->CYP2D6 Dihydrobenzfuran ring opening Metabolites Inactive Metabolites CYP3A4->Metabolites CYP2D6->Metabolites

Caption: Simplified metabolic pathway of Darifenacin.

Experimental Workflow for Darifenacin Bioanalysis

darifenacin_workflow cluster_prep Sample Preparation start Plasma Sample Collection spike Spike with this compound (IS) start->spike prep Sample Preparation analysis LC-MS/MS Analysis data Data Processing analysis->data end Concentration Determination data->end extract Liquid-Liquid Extraction spike->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute reconstitute->analysis

Caption: Workflow for the bioanalysis of Darifenacin.

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of darifenacin in biological samples. While routine therapeutic drug monitoring of darifenacin is not standard practice, the availability of such a validated bioanalytical method is essential for pharmacokinetic studies, bioequivalence trials, and for potential application in personalized medicine to optimize treatment outcomes for patients with overactive bladder.

References

Application Notes and Protocols for Darifenacin Analysis in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The accurate quantification of darifenacin in urine is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and experimental protocols for three common sample preparation techniques for the analysis of darifenacin in a urine matrix: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methods are designed to be compatible with subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The selection of a sample preparation technique often involves a trade-off between recovery, cleanliness of the extract, throughput, and cost. The following table summarizes typical quantitative data for the described methods for darifenacin analysis. It is important to note that while LLE data is available for darifenacin in plasma and can be extrapolated to urine, specific quantitative data for SPE and PPT of darifenacin in urine is less readily available in the literature. The presented values for SPE are based on a high-throughput plasma assay, and PPT data is estimated based on general protein precipitation performance.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Recovery ~98%[1]~50%[2]80-95% (estimated)
Matrix Effect Low to moderateLowModerate to high
Limit of Quantification (LOQ) 0.025 ng/mL (in plasma)[1]25 pg/mL (in plasma)[2]Analyte dependent, generally higher than LLE/SPE
Throughput ModerateHigh (amenable to automation)High
Cost per Sample LowHighLow
Selectivity GoodHighLow

Experimental Protocols & Workflows

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a cost-effective method that provides good extraction efficiency for darifenacin.[1]

Experimental Protocol:

  • Sample Aliquoting: Pipette 400 µL of urine sample into a clean polypropylene tube.

  • Internal Standard Spiking: Add 50 µL of the internal standard solution (e.g., darifenacin-d4 at a suitable concentration) to each sample, standard, and quality control.

  • Vortexing: Briefly vortex the samples to ensure homogeneity.

  • Extraction Solvent Addition: Add 2.0 mL of the extraction solvent mixture (diethyl ether:dichloromethane, 80:20, v/v).

  • Extraction: Vortex the tubes vigorously for 10 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the samples at 4500 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube. To enhance separation, samples can be flash-frozen for approximately 0.2-2 minutes, which solidifies the aqueous layer, allowing for easy decanting of the organic supernatant.[1]

  • Evaporation: Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Preparation urine Urine Sample (400 µL) is Add Internal Standard urine->is vortex1 Vortex is->vortex1 solvent Add Diethyl Ether: Dichloromethane (2 mL) vortex1->solvent vortex2 Vortex (10 min) solvent->vortex2 centrifuge Centrifuge (4500 rpm, 5 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (300 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Fig. 1: Liquid-Liquid Extraction Workflow
Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. This method is well-suited for high-throughput analysis and can provide very clean extracts.[2] While a specific protocol for darifenacin in urine is not detailed in the provided search results, a general procedure for drugs of abuse in urine using a hydrophilic-lipophilic balanced (HLB) sorbent can be adapted.

Experimental Protocol:

  • Sample Pre-treatment: To 500 µL of urine sample, add an appropriate buffer to adjust the pH to approximately 9. If the urine sample contains glucuronide metabolites, an enzymatic hydrolysis step using β-glucuronidase may be performed prior to pH adjustment.

  • Internal Standard Spiking: Add the internal standard to each sample.

  • SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., Supel™ Swift HLB 30 mg) by passing 1000 µL of methanol followed by 1000 µL of 5% methanol in water.

  • Sample Loading: Load the pre-treated urine sample (500 µL) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1000 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute darifenacin from the sorbent using 500 µL of 100% methanol containing 5% formic acid.

  • Evaporation and Reconstitution (if necessary): Depending on the required concentration, the eluate can be evaporated and reconstituted in the mobile phase. However, direct injection may be possible.

  • Analysis: Inject an aliquot of the eluate into the LC-MS/MS system.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine Urine Sample (500 µL) ph_adjust Adjust pH to 9 urine->ph_adjust is Add Internal Standard ph_adjust->is condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute analyze LC-MS/MS Analysis elute->analyze

Fig. 2: Solid-Phase Extraction Workflow
Protein Precipitation (PPT)

Protein precipitation is a rapid and simple method for removing proteins from biological samples by adding a precipitating agent, typically an organic solvent or a strong acid. While urine has a lower protein concentration than plasma, this technique can still be useful for removing interfering proteins and is highly amenable to high-throughput workflows.

Experimental Protocol:

  • Sample Aliquoting: Pipette 100 µL of urine sample into a well of a 96-well filter plate.

  • Internal Standard Spiking: Add the internal standard to each sample.

  • Precipitating Agent Addition: Add 300 µL of cold acetonitrile (or another suitable organic solvent like methanol) to each well.

  • Precipitation: Mix the sample and solvent thoroughly by gentle vortexing or shaking for 1-2 minutes to ensure complete protein precipitation.

  • Filtration/Centrifugation:

    • Filtration: Place the 96-well filter plate on a collection plate and apply a vacuum to draw the supernatant through the filter.

    • Centrifugation: Alternatively, if using tubes, centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Collect the clear supernatant.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated and reconstituted in the mobile phase to increase the concentration of the analyte if needed.

  • Analysis: Inject an aliquot of the supernatant or the reconstituted sample into the LC-MS/MS system.

Workflow Diagram:

PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_analysis Analysis urine Urine Sample (100 µL) is Add Internal Standard urine->is solvent Add Cold Acetonitrile (300 µL) is->solvent mix Mix Thoroughly solvent->mix separate Filter or Centrifuge mix->separate collect Collect Supernatant separate->collect analyze LC-MS/MS Analysis collect->analyze

Fig. 3: Protein Precipitation Workflow

Conclusion

The choice of sample preparation technique for darifenacin analysis in urine depends on the specific requirements of the study. Liquid-Liquid Extraction offers high recovery and is cost-effective, making it suitable for smaller sample batches. Solid-Phase Extraction provides the cleanest extracts and is ideal for high-throughput, automated workflows where minimizing matrix effects is critical. Protein Precipitation is the simplest and fastest method, well-suited for rapid screening, although it may result in more significant matrix effects. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their analytical needs.

References

Application of Darifenacin-d4 in Drug Metabolism Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed experimental protocols for the use of Darifenacin-d4 in drug metabolism and pharmacokinetic (DMPK) studies. Darifenacin-d4, a stable isotope-labeled version of the selective M3 muscarinic receptor antagonist Darifenacin, serves as an invaluable tool for accurately characterizing the metabolic fate of its parent drug.

Introduction

Darifenacin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] The main metabolic pathways include monohydroxylation of the dihydrobenzofuran ring, opening of the dihydrobenzofuran ring, and N-dealkylation of the pyrrolidine nitrogen.[1][2][4] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and ensuring the safety and efficacy of Darifenacin.

Darifenacin-d4, with its deuterium-labeled structure, is an ideal internal standard for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7] Its physicochemical properties are nearly identical to unlabeled Darifenacin, ensuring it behaves similarly during sample extraction, chromatography, and ionization, which allows for precise and accurate quantification of the parent drug and its metabolites in various biological matrices.[7][8]

Key Applications of Darifenacin-d4

  • Internal Standard in Bioanalysis: Darifenacin-d4 is a gold-standard internal standard for the quantification of Darifenacin in biological samples such as plasma, urine, and tissue homogenates.[5][6]

  • Metabolite Identification: Co-administration of Darifenacin and a tracer dose of Darifenacin-d4 can aid in distinguishing drug-related metabolites from endogenous matrix components in mass spectrometry analysis.

  • Pharmacokinetic (PK) Studies: Enables accurate determination of key PK parameters such as clearance, volume of distribution, and bioavailability by providing reliable quantification of Darifenacin concentrations over time.[1][9]

  • In Vitro Metabolism Studies: Facilitates the investigation of Darifenacin's metabolism in systems like human liver microsomes (HLMs) and hepatocytes by acting as a stable internal standard for quantifying the depletion of the parent drug and the formation of metabolites.[3][10]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of Darifenacin, which are essential for designing and interpreting drug metabolism studies.

ParameterValueSpeciesReference
Oral Bioavailability 15.4% (7.5 mg tablet)Human[1][9]
18.6% (15 mg tablet)Human[1][9]
Plasma Protein Binding ~98%Human[1][11]
Volume of Distribution (Vss) 163 LHuman[11]
Clearance 40 L/h (Extensive Metabolizers)Human[11]
32 L/h (Poor Metabolizers)Human[12]
Elimination Half-life (t½) 13-19 hours (chronic dosing)Human[11]
Primary Metabolizing Enzymes CYP2D6 and CYP3A4Human[1][2][3][13]

Table 1: Human Pharmacokinetic Parameters of Darifenacin

SpeciesRouteDoset½ (hours)Clearance
Mouse IV2.5 mg/kg< 2High
Rat IV2.5 mg/kg< 2High
Dog IV2.5 mg/kg< 2High

Table 2: Animal Pharmacokinetic Parameters of Darifenacin[4]

Experimental Protocols

Protocol 1: In Vitro Metabolism of Darifenacin in Human Liver Microsomes (HLMs)

This protocol describes a typical procedure to investigate the metabolism of Darifenacin using a pool of human liver microsomes, with Darifenacin-d4 as the internal standard.

Objective: To determine the rate of metabolic depletion of Darifenacin and identify the major metabolites formed by human liver microsomal enzymes.

Materials:

  • Darifenacin

  • Darifenacin-d4 (as internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN) containing the internal standard (Darifenacin-d4)

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Darifenacin in a suitable solvent (e.g., methanol or DMSO).

    • In microcentrifuge tubes, pre-warm the phosphate buffer, HLM suspension, and NADPH regenerating system to 37°C.

    • Prepare the final incubation mixture by adding the components in the following order: phosphate buffer, HLM suspension, and Darifenacin stock solution. The final concentration of Darifenacin should be in the linear range of the assay (e.g., 1 µM).

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Incubation:

    • Incubate the samples at 37°C with gentle shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of the Reaction:

    • Stop the reaction at each time point by adding a quenching solution, typically 2-3 volumes of ice-cold acetonitrile containing a known concentration of the internal standard, Darifenacin-d4 (e.g., 100 ng/mL).

  • Sample Processing:

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of Darifenacin and identify potential metabolites. The use of Darifenacin-d4 as an internal standard will correct for any variability in sample processing and instrument response.[5]

Data Analysis:

  • Calculate the percentage of Darifenacin remaining at each time point.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Darifenacin.

In_Vitro_Metabolism_Workflow A Prepare Incubation Mixture (HLMs, Buffer, Darifenacin) B Pre-warm to 37°C A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add Acetonitrile + Darifenacin-d4) D->E F Protein Precipitation (Vortex & Centrifuge) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H I Data Analysis (t½, CLint) H->I

Workflow for in vitro metabolism of Darifenacin.
Protocol 2: Pharmacokinetic Study of Darifenacin in Rodents Using Darifenacin-d4 as an Internal Standard

This protocol outlines a basic procedure for a pharmacokinetic study in rats to determine the plasma concentration-time profile of Darifenacin.

Objective: To characterize the pharmacokinetic profile of Darifenacin in rats following oral administration.

Materials:

  • Darifenacin formulation for oral gavage

  • Darifenacin-d4 (as internal standard)

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Acetonitrile (ACN) containing the internal standard (Darifenacin-d4)

  • LC-MS/MS system

Procedure:

  • Animal Dosing:

    • Fast the rats overnight prior to dosing.

    • Administer a single oral dose of Darifenacin via gavage at a predetermined concentration (e.g., 5 mg/kg).

  • Blood Sample Collection:

    • Collect serial blood samples (approximately 100-200 µL) from the tail vein or other appropriate site at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a known concentration of Darifenacin-d4 (e.g., 100 ng/mL) to a known volume of plasma (e.g., 50 µL).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Quantification:

    • Quantify the concentration of Darifenacin in the plasma samples using a validated LC-MS/MS method with Darifenacin-d4 as the internal standard.

Data Analysis:

  • Construct a plasma concentration-time curve for Darifenacin.

  • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (elimination half-life) using appropriate pharmacokinetic software.

PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis A Fasted Rats B Oral Administration of Darifenacin A->B C Serial Blood Sampling (pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) B->C D Plasma Separation (Centrifugation) C->D E Store Plasma at -80°C D->E F Protein Precipitation (Acetonitrile + Darifenacin-d4) E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) G->H

Workflow for a rodent pharmacokinetic study.

Darifenacin Metabolism and Bioactivation Pathway

Darifenacin is metabolized by CYP2D6 and CYP3A4 through several pathways. The use of Darifenacin-d4 as an internal standard is critical for quantifying the parent drug and its metabolites in studies investigating these pathways.

Darifenacin_Metabolism Darifenacin Darifenacin CYP3A4 CYP3A4 Darifenacin->CYP3A4 CYP2D6 CYP2D6 Darifenacin->CYP2D6 Hydroxylation Monohydroxylation CYP3A4->Hydroxylation RingOpening Dihydrobenzofuran Ring Opening CYP3A4->RingOpening NDealkylation N-dealkylation CYP3A4->NDealkylation CYP2D6->Hydroxylation CYP2D6->RingOpening CYP2D6->NDealkylation Metabolites Inactive Metabolites Hydroxylation->Metabolites RingOpening->Metabolites NDealkylation->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Metabolic pathways of Darifenacin.

Conclusion

Darifenacin-d4 is an essential tool for the accurate and reliable study of Darifenacin's metabolism and pharmacokinetics. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to design and execute robust DMPK studies, ultimately contributing to a better understanding of the drug's disposition and clinical performance. The use of stable isotope-labeled internal standards like Darifenacin-d4 is a best practice in modern bioanalysis and is highly recommended for generating high-quality data for regulatory submissions and scientific publications.

References

Application Note: High-Throughput Solid-Phase Extraction Protocol for the Quantification of Darifenacin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of darifenacin from human plasma. Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] Accurate and reliable quantification of darifenacin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and high-throughput method for sample preparation prior to analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is based on a combination of published methodologies and the physicochemical properties of darifenacin.[1][3][4][5]

Introduction

Darifenacin is a moderately lipophilic and basic compound with a pKa of 9.2 and a logP of 4.5.[2][4][5] These properties make it a suitable candidate for extraction from complex biological matrices like plasma using solid-phase extraction. SPE offers several advantages over traditional liquid-liquid extraction, including higher sample throughput, reduced solvent consumption, and the potential for automation. This protocol details a method that can be implemented using a 96-well SPE plate format, facilitating the simultaneous processing of multiple samples.[1][3] The subsequent analysis by LC-MS/MS provides high sensitivity and selectivity for the quantification of darifenacin.[6][7]

Experimental Protocol

This protocol is intended as a guideline and may require optimization for specific laboratory conditions and equipment.

1. Materials and Reagents

  • Darifenacin reference standard

  • Deuterated darifenacin (darifenacin-d5 or similar) as an internal standard (IS)[1][3]

  • Human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (reagent grade)

  • Deionized water (18 MΩ·cm)

  • Mixed-mode or polymeric reversed-phase 96-well SPE plates (e.g., Oasis MCX or similar)

2. Equipment

  • 96-well plate compatible vacuum manifold or positive pressure processor

  • 96-well collection plates (1 or 2 mL)

  • Pipettes and multichannel pipettes

  • Vortex mixer

  • Centrifuge with plate rotor

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

3. Sample Preparation

  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Centrifuge the plasma at approximately 2000 x g for 10 minutes to pellet any particulates.

  • In a clean 96-well plate, aliquot 100 µL of supernatant from each plasma sample.

  • Add the internal standard solution (e.g., 25 µL of deuterated darifenacin in methanol) to each well.

  • Add 100 µL of 2% formic acid in water to each well to acidify the samples and vortex to mix. This step ensures that darifenacin, a basic compound (pKa 9.2), is protonated and will retain well on a cation exchange sorbent.

4. Solid-Phase Extraction (SPE) Procedure

The following steps are to be performed using a 96-well SPE plate.

  • Conditioning: Condition the SPE plate by passing 1 mL of methanol through each well.

  • Equilibration: Equilibrate the SPE plate by passing 1 mL of deionized water through each well, followed by 1 mL of 2% formic acid in water. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the pre-treated plasma samples (from step 3.6) onto the SPE plate. Apply a gentle vacuum or positive pressure to slowly draw the samples through the sorbent bed at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water to each well to remove hydrophilic impurities.

    • Wash 2: Add 1 mL of methanol to each well to remove lipophilic impurities.

    • Dry the sorbent bed thoroughly by applying high vacuum or positive pressure for 5-10 minutes.

  • Elution:

    • Place a clean 96-well collection plate inside the manifold.

    • Elute darifenacin and the internal standard by adding 2 x 500 µL of 5% ammonium hydroxide in methanol to each well.

    • Collect the eluate.

5. Post-Extraction Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with formic acid).[6][8]

  • Seal the 96-well plate and vortex to ensure complete dissolution.

  • The plate is now ready for injection into the LC-MS/MS system.

Data Presentation

The following table summarizes typical quantitative data for darifenacin analysis in human plasma as reported in the literature. These values can be used as a benchmark for method validation.

ParameterReported ValueReference
Linearity Range 25 - 2000 pg/mL[1][3]
0.025 - 10.384 ng/mL[6][8]
10.00 - 20000.00 pg/mL[7]
Accuracy 0.6 - 4.6%[1][3]
94.79 - 108.00% (Intra-day)[6]
94.63 - 102.61% (Inter-day)[6]
Precision 3.6 - 18.8%[1][3]
0.84 - 2.69% (Intra-day, %RSD)[6]
2.01 - 7.47% (Inter-day, %RSD)[6]
Recovery ~50%[1][3]
90.94 - 109.89% (LLE method)[6][8]
Lower Limit of Quantification (LLOQ) 25 pg/mL[3]
0.025 ng/mL[6][8]

Visualizations

Experimental Workflow for Solid-Phase Extraction of Darifenacin

Caption: Workflow for the solid-phase extraction of darifenacin from plasma.

Conclusion

The described solid-phase extraction protocol provides a robust and high-throughput method for the extraction of darifenacin from human plasma. This method, coupled with LC-MS/MS analysis, is suitable for regulated bioanalysis in support of clinical and preclinical studies. The protocol is based on the physicochemical properties of darifenacin and can be adapted for various laboratory settings. Researchers should perform in-house validation to ensure the method meets the specific requirements of their studies.

References

Application Note: Quantitative Analysis of Darifenacin Enantiomers in Human Plasma Using a Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive bioanalytical method for the simultaneous quantification of darifenacin enantiomers, (S)-darifenacin and (R)-darifenacin, in human plasma. The method utilizes a chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, darifenacin-d4, to ensure high accuracy and precision. The protocol described herein is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and bioequivalence trials involving darifenacin.

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2] It is developed as the (S)-enantiomer, which is the pharmacologically active form. The quantitative analysis of individual enantiomers is crucial for understanding the stereoselective pharmacokinetics and metabolism of the drug. This method employs a deuterated internal standard, darifenacin-d4, which co-elutes with the analytes, to compensate for variability in sample processing and matrix effects, thereby enhancing the reliability of the results.[3] The method is validated over a specific concentration range and demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis.

Signaling Pathway of Darifenacin

Darifenacin exerts its therapeutic effect by blocking the M3 muscarinic acetylcholine receptor.[4] This receptor is the primary subtype responsible for bladder muscle contractions. By antagonizing the M3 receptor, darifenacin prevents acetylcholine from binding and initiating the downstream signaling cascade that leads to smooth muscle contraction. This results in relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.

G cluster_0 Cell Membrane M3_receptor M3 Muscarinic Receptor PLC Phospholipase C (PLC) M3_receptor->PLC Activates ACh Acetylcholine (ACh) ACh->M3_receptor Binds and Activates Darifenacin Darifenacin Darifenacin->M3_receptor Antagonizes IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Figure 1: Darifenacin's Antagonism of the M3 Receptor Pathway

Experimental Protocols

Materials and Reagents
  • (S)-Darifenacin and (R)-Darifenacin reference standards

  • Darifenacin-d4 (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Diethylether and Dichloromethane

  • Human plasma (with anticoagulant, e.g., EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of (S)-darifenacin, (R)-darifenacin, and darifenacin-d4 by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the darifenacin-d4 stock solution with the same diluent to a final concentration suitable for spiking into plasma samples.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard working solution.

  • Add 2.0 mL of the extraction solution (Diethylether:Dichloromethane, 80:20 v/v) and vortex for 10 minutes.

  • Centrifuge the samples at 4500 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[5]

Chiral LC-MS/MS Method

A chiral stationary phase is required for the separation of the enantiomers. The following conditions are a starting point and should be optimized for the specific instrumentation used.

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Chiral Column: A polysaccharide-based chiral stationary phase such as Lux i-Cellulose-5 or Chiralpak IC has been shown to be effective for separating darifenacin enantiomers.[6]

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a suitable additive (e.g., formic acid or diethylamine) to achieve optimal separation and ionization.

  • Flow Rate: Typically in the range of 0.5-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible chromatography.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are:

    • Darifenacin (S and R): m/z 427.3 → 147.3[3]

    • Darifenacin-d4 (IS): m/z 431.4 → 151.2[3]

Quantitative Data Summary

The following tables summarize the validation parameters for the quantitative analysis of darifenacin in human plasma using darifenacin-d4 as the internal standard.[5] While this data was generated for the racemate, a validated chiral method is expected to yield similar performance for the individual enantiomers.

Table 1: Calibration Curve for Darifenacin in Human Plasma

ParameterValue
Linearity Range0.025 - 10.384 ng/mL
Correlation Coefficient (r²)≥ 0.99
LLOQ0.025 ng/mL

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.025≤ 2.794.8 - 108.0≤ 7.594.6 - 102.6
Low(LQC)≤ 2.595.0 - 107.0≤ 6.995.1 - 102.1
Medium(MQC)≤ 1.996.2 - 105.8≤ 5.596.3 - 101.5
High(HQC)≤ 0.897.5 - 104.5≤ 2.098.0 - 101.9

Table 3: Recovery and Matrix Effect

AnalyteMean Recovery (%)Precision of Recovery (%CV)
Darifenacin98.110.5
Darifenacin-d493.31.9

Experimental Workflow

The overall workflow for the quantitative analysis of darifenacin enantiomers is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with Darifenacin-d4 Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection into LC-MS/MS Reconstitute->Injection Chiral_Sep Chiral Separation Injection->Chiral_Sep Detection MS/MS Detection (MRM) Chiral_Sep->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Enantiomers Calibration->Quantification Report Final Report Quantification->Report

Figure 2: Workflow for Darifenacin Enantiomer Analysis

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of darifenacin enantiomers in human plasma. The use of a stable isotope-labeled internal standard ensures the accuracy and robustness of the method, making it well-suited for demanding bioanalytical applications in drug development and clinical research. The detailed protocol and performance characteristics presented in this application note serve as a valuable resource for laboratories implementing this assay.

References

Mass spectrometry fragmentation pattern of rac Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Fragmentation of rac Darifenacin-d4

Introduction

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][2][3][4] Stable isotope-labeled internal standards are crucial for the accurate quantification of drugs in biological matrices using mass spectrometry. This compound, a deuterium-labeled analog of Darifenacin, is commonly used as an internal standard in such bioanalytical assays.[5] Understanding the mass spectrometry fragmentation pattern of this compound is essential for developing robust and sensitive analytical methods. This application note details a proposed fragmentation pathway and provides a generic protocol for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The molecular formula for Darifenacin is C₂₈H₃₀N₂O₂ with a monoisotopic mass of 426.23 g/mol .[3][6] The deuterated analog, this compound, has a molecular formula of C₂₈H₂₆D₄N₂O₂ and a molecular weight of approximately 430.57 g/mol .[5][7][8] The four deuterium atoms are located on the ethyl linker group connecting the pyrrolidine ring to the dihydrobenzofuran moiety.[5][9]

Experimental Protocol

A typical LC-MS/MS method for the analysis of this compound would involve the following steps:

1. Sample Preparation

  • Standard Solution Preparation : Prepare a stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile. Prepare working standard solutions by serial dilution of the stock solution.

  • Plasma Sample Preparation : For the analysis of Darifenacin in plasma using this compound as an internal standard, a protein precipitation or liquid-liquid extraction method can be employed.

    • Protein Precipitation : To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution : A gradient elution is typically used to separate the analyte from matrix components.

  • Flow Rate : 0.4 mL/min

  • Column Temperature : 40 °C

  • Injection Volume : 5 µL

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer : A triple quadrupole or ion trap mass spectrometer.

  • Ionization Source : Electrospray Ionization (ESI) in positive ion mode.

  • Ion Source Parameters :

    • Capillary Voltage : 3.5 kV

    • Source Temperature : 150 °C

    • Desolvation Temperature : 400 °C

  • Data Acquisition : Multiple Reaction Monitoring (MRM) is typically used for quantification. For fragmentation pattern elucidation, a full scan and product ion scan are used.

Below is a workflow diagram for the analysis of this compound.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start with Plasma Sample add_is Add this compound (Internal Standard) start->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc Inject ms MS Detection (ESI+) lc->ms msms MS/MS Fragmentation ms->msms quant Quantification msms->quant frag Fragmentation Pattern Analysis msms->frag

Caption: Workflow for the analysis of this compound.

Results and Discussion

Proposed Fragmentation Pattern

Upon electrospray ionization in the positive mode, this compound is expected to form a protonated molecule [M+H]⁺ at m/z 431.3. The fragmentation of this precursor ion in the collision cell of the mass spectrometer is proposed to occur through several pathways, primarily involving the cleavage of the bonds around the pyrrolidine ring and the diphenylacetamide moiety.

The major fragmentation pathways are expected to be:

  • Cleavage of the C-N bond of the pyrrolidine ring, leading to the formation of a diphenylacetamide-containing fragment.

  • Cleavage of the bond between the pyrrolidine ring and the diphenylacetamide group , resulting in a charged pyrrolidine ring with the deuterated ethyl-dihydrobenzofuran side chain.

  • Loss of the acetamide group .

The proposed fragmentation pathway is illustrated in the diagram below.

G Proposed Fragmentation Pathway of this compound precursor This compound [M+H]⁺ m/z 431.3 frag1 Fragment 1 m/z 236.1 precursor->frag1 Loss of C₁₄H₁₁NO frag2 Fragment 2 m/z 196.2 precursor->frag2 Cleavage at pyrrolidine frag3 Fragment 3 m/z 167.1 frag2->frag3 Loss of C₂H₅

Caption: Proposed fragmentation of this compound.

Quantitative Data Summary

The expected major fragment ions for this compound and its non-deuterated counterpart are summarized in the table below. The mass shift of 4 Da for the precursor ion and some fragment ions is characteristic of the deuterium labeling.

Ion DescriptionProposed Structure/Formularac Darifenacin (m/z)This compound (m/z)Mass Shift (Da)
[M+H]⁺ C₂₈H₃₁N₂O₂⁺427.2431.3+4
Fragment 1 C₁₄H₁₈D₄NO⁺232.1236.1+4
Fragment 2 C₁₄H₁₄NO⁺196.1196.10
Fragment 3 C₁₂H₉O⁺167.1167.10

Note: The m/z values are calculated for the monoisotopic masses.

Conclusion

This application note provides a proposed mass spectrometry fragmentation pattern for this compound and a general protocol for its analysis. The characteristic fragment ions can be used to develop a sensitive and specific MRM method for the quantification of Darifenacin in various matrices, with this compound serving as an effective internal standard. The provided workflow and fragmentation pathway diagrams serve as useful tools for researchers and scientists in the field of drug development and bioanalysis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Darifenacin LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of darifenacin.

Troubleshooting Guides

Issue: Poor Peak Shape or Tailing for Darifenacin

  • Question: My darifenacin peak is showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for a basic compound like darifenacin is often due to secondary interactions with acidic silanols on the silica backbone of the column.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep darifenacin in its protonated, ionized form. This will minimize secondary interactions.[1][2]

      • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a C18 with a different bonding technology or a polymer-based column) to reduce silanol interactions.

      • Sample Overload: Injecting too high a concentration of the analyte can lead to peak tailing. Try diluting the sample.

      • Column Contamination: Flush the column with a strong solvent wash to remove any strongly retained matrix components.

Issue: Inconsistent or Low Recovery of Darifenacin

  • Question: I'm experiencing low and variable recovery for darifenacin. What are the likely causes and solutions?

  • Answer: Low and inconsistent recovery is often related to the sample preparation method. For darifenacin, liquid-liquid extraction (LLE) is a common and effective technique.[1]

    • Troubleshooting Steps:

      • Extraction Solvent Optimization: The choice of extraction solvent is critical. A mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v) has been shown to be effective for darifenacin.[1][2] If recovery is low, you can experiment with other solvents or solvent mixtures of varying polarity.

      • pH of Aqueous Phase: The pH of the plasma sample before extraction can significantly impact the extraction efficiency of a basic drug like darifenacin. Adjusting the pH to be more basic can improve the recovery into the organic solvent.

      • Inadequate Mixing: Ensure thorough mixing (e.g., vortexing for an adequate time) of the sample with the extraction solvent to allow for efficient partitioning of the analyte.

      • Phase Separation: Incomplete separation of the aqueous and organic layers can lead to loss of analyte. Ensure complete separation by centrifugation.

Issue: Suspected Ion Suppression or Enhancement

  • Question: My results are showing high variability, and I suspect matrix effects are the cause. How can I confirm and mitigate this?

  • Answer: Matrix effects, such as ion suppression or enhancement, are a common challenge in LC-MS/MS and can lead to inaccurate quantification.[3][4][5][6][7][8]

    • Troubleshooting Steps:

      • Qualitative Assessment (Post-Column Infusion): This technique can identify at what retention times ion suppression or enhancement occurs. A constant infusion of darifenacin solution is introduced into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the baseline signal indicate regions of ion suppression or enhancement, respectively.[9]

      • Quantitative Assessment (Post-Extraction Spike): Compare the peak area of darifenacin spiked into a blank, extracted matrix sample with the peak area of darifenacin in a neat solution at the same concentration. The ratio of these areas gives the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[10]

      • Mitigation Strategies:

        • Improve Sample Cleanup: Switch to a more rigorous sample preparation technique like solid-phase extraction (SPE) to remove more interfering matrix components.[3][11]

        • Chromatographic Separation: Optimize the chromatography to separate darifenacin from the co-eluting matrix components that are causing the ion suppression/enhancement.[3] This can involve changing the gradient, mobile phase composition, or column.

        • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Darifenacin-d4) is the most effective way to compensate for matrix effects.[12][13] Since it co-elutes with the analyte and has nearly identical chemical properties, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common sample preparation technique for darifenacin in plasma?

    • A1: Liquid-liquid extraction (LLE) is a widely used and effective method for extracting darifenacin from plasma.[1][13] It offers a good balance of cleanup efficiency and simplicity.

  • Q2: What are the typical LC-MS/MS parameters for darifenacin analysis?

    • A2: Darifenacin is typically analyzed in positive ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) transition for darifenacin is often m/z 427.3 → 147.3.[13] A stable isotope-labeled internal standard like Darifenacin-d4 can be monitored at m/z 431.4 → 151.2.[13]

  • Q3: How can I reduce matrix effects without changing my sample preparation method?

    • A3: If you cannot change your sample preparation method, you can try to mitigate matrix effects by:

      • Optimizing Chromatography: Adjusting the mobile phase gradient or using a different column can help separate darifenacin from interfering matrix components.

      • Diluting the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on the ionization of the analyte.[9]

      • Using a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample cleanup or chromatography.[12]

  • Q4: What are the main causes of matrix effects in bioanalysis?

    • A4: Matrix effects are primarily caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, proteins) that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4][6][10] This interference can either suppress or enhance the analyte's signal.[5][7][8]

Quantitative Data Summary

Table 1: Reported Recovery and Lower Limits of Quantification (LLOQ) for Darifenacin

Sample Preparation MethodRecovery (%)LLOQ (ng/mL)Reference
Liquid-Liquid Extraction90.94 - 109.890.025[1]
Liquid-Liquid ExtractionNot explicitly stated0.010[13]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Darifenacin from Human Plasma (Based on Bhupinder Singh et al., 2013)[1]

  • Sample Aliquoting: Aliquot 400 µL of human plasma into a clean centrifuge tube.

  • Internal Standard Addition: Add 50 µL of the internal standard working solution (Darifenacin-d4, 2500 ng/mL) to the plasma sample.

  • Vortexing: Vortex the sample briefly to mix.

  • Extraction Solvent Addition: Add 2.0 mL of the extraction solvent (diethyl ether:dichloromethane, 80:20, v/v).

  • Extraction: Vortex the mixture for 10 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes at 10°C.

  • Supernatant Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase.

  • Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

Troubleshooting Workflow for Ion Suppression start High Variability in Results (Suspected Matrix Effect) qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess quant_assess Quantitative Assessment (Post-Extraction Spike) qual_assess->quant_assess Suppression/Enhancement Observed mitigate Implement Mitigation Strategy quant_assess->mitigate Matrix Effect Confirmed optimize_prep Optimize Sample Prep (e.g., switch to SPE) mitigate->optimize_prep optimize_lc Optimize Chromatography (Gradient, Column) mitigate->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard mitigate->use_sil_is end Acceptable Results optimize_prep->end optimize_lc->end use_sil_is->end

Caption: A logical workflow for identifying and mitigating matrix effects.

Experimental Workflow for LLE of Darifenacin plasma Plasma Sample add_is Add Internal Standard (Darifenacin-d4) plasma->add_is add_solvent Add Extraction Solvent (e.g., Diethyl Ether:DCM) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A step-by-step diagram of the liquid-liquid extraction protocol.

References

Technical Support Center: Optimizing Ionization Efficiency for Darifenacin-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the ionization efficiency of Darifenacin-d4 in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary ionization technique for analyzing Darifenacin-d4 by LC-MS/MS?

A1: Electrospray ionization (ESI) in the positive ion mode is the most effective and commonly used technique for the analysis of Darifenacin and its deuterated internal standard, Darifenacin-d4.[1][2] ESI provides high ionization efficiency for these compounds, leading to excellent sensitivity.[1]

Q2: What are the typical precursor and product ion transitions for Darifenacin-d4 in MRM mode?

A2: In positive ESI mode, the protonated molecule [M+H]⁺ is monitored as the precursor ion. The most common multiple reaction monitoring (MRM) transition for Darifenacin-d4 is m/z 431.4 → 151.2.[2] For the parent compound, Darifenacin, the transition is typically m/z 427.3 → 147.3.[2]

Q3: What are the recommended starting parameters for an LC-MS/MS method for Darifenacin-d4?

A3: A good starting point for method development is to use a reversed-phase C18 or a HILIC column with a mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous component with a volatile additive like formic acid or ammonium acetate to enhance ionization.[1][2] Refer to the tables below for more detailed starting conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Darifenacin-d4, providing potential causes and actionable solutions.

Issue 1: Low or No Signal for Darifenacin-d4

Potential Cause Troubleshooting Steps
Incorrect MS Parameters Verify the MRM transitions are correctly entered for Darifenacin-d4 (e.g., 431.4 → 151.2).[2] Infuse a standard solution of Darifenacin-d4 directly into the mass spectrometer to optimize source parameters such as capillary voltage, source temperature, and gas flows.
Improper Mobile Phase pH The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can significantly improve the protonation and thus the signal intensity of Darifenacin-d4 in positive ESI mode.[1]
Sample Preparation Issues Inefficient extraction of Darifenacin-d4 from the sample matrix will result in a low signal. Evaluate the recovery of your sample preparation method (e.g., liquid-liquid extraction or protein precipitation).
Instrument Contamination A contaminated ion source or transfer optics can lead to signal suppression. Clean the ion source according to the manufacturer's recommendations.

Issue 2: High Signal Variability or Poor Reproducibility

Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of Darifenacin-d4, leading to variability. To mitigate this, improve chromatographic separation to move Darifenacin-d4 away from interfering peaks. A post-column infusion experiment can help identify regions of ion suppression.[3] More rigorous sample cleanup, such as solid-phase extraction (SPE), may also be necessary.
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards, QCs, and unknowns. Automation can help reduce variability.
Unstable ESI Spray An unstable spray can cause significant fluctuations in signal intensity. Check for blockages in the ESI probe, ensure proper solvent flow, and optimize nebulizer gas settings.
Internal Standard Purity The presence of unlabeled Darifenacin in the Darifenacin-d4 standard can lead to inaccurate quantification, especially at low concentrations.[4] Verify the isotopic purity of the internal standard.

Issue 3: Chromatographic Peak Shape Issues (Tailing, Splitting, Broadening)

Potential Cause Troubleshooting Steps
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to poor peak shape. Flush the column with a strong solvent or replace it if necessary.
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal for the column and analyte. The pH of the mobile phase can significantly affect the peak shape of basic compounds like Darifenacin.
Injection of a Stronger Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the final extract in the initial mobile phase.
Column Overload Injecting too much analyte can lead to peak fronting. Reduce the injection volume or dilute the sample.

Data Presentation: Recommended LC-MS/MS Parameters

The following tables summarize typical starting parameters for the analysis of Darifenacin-d4. Optimization will be required for your specific instrumentation and application.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column Zorbax SB C18, 4.6 x 75 mm, 3.5 µm[2] or NUCLEOSIL 100-5 NH2, 150 x 4.6 mm[1]
Mobile Phase A 10 mM Ammonium Acetate, pH 5[2] or 0.1% Formic Acid in Water[1]
Mobile Phase B Methanol[2] or Acetonitrile[1]
Gradient Isocratic (e.g., 90% B)[1][2] or a shallow gradient depending on matrix complexity
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode ESI Positive
MRM Transition (Darifenacin-d4) Q1: 431.4 amu → Q3: 151.2 amu[2]
MRM Transition (Darifenacin) Q1: 427.3 amu → Q3: 147.3 amu[2]
Capillary Voltage 3000 - 5500 V[2]
Source Temperature 400 - 600 °C[2]
Nebulizer Gas Instrument Dependent (e.g., 30 psi)[2]
Drying Gas Flow Instrument Dependent
Collision Energy Optimize for your specific instrument

Experimental Protocols

Protocol 1: Direct Infusion for MS Parameter Optimization

This protocol is essential for determining the optimal mass spectrometer settings for Darifenacin-d4.

  • Prepare a standard solution of Darifenacin-d4 (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Set up a direct infusion into the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Select the precursor ion for Darifenacin-d4 (m/z 431.4).

  • Perform a product ion scan to identify the most abundant and stable fragment ions. The fragment at m/z 151.2 is typically a good choice.[2]

  • Optimize source parameters by systematically adjusting the capillary voltage, source temperature, nebulizer gas, and drying gas flow to maximize the signal intensity of the selected MRM transition (431.4 → 151.2).

  • Optimize collision energy by ramping the collision energy and observing the intensity of the product ion to find the value that yields the highest signal.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This is a common and effective method for extracting Darifenacin from biological matrices like plasma.[1][2]

  • Aliquot the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

  • Add the Darifenacin-d4 internal standard solution.

  • Add a basifying agent (e.g., 0.1 M NaOH) to adjust the sample pH and ensure Darifenacin is in its non-ionized form.

  • Add an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[1]

  • Vortex vigorously for several minutes to ensure thorough mixing and extraction.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Darifenacin-d4 (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Bioanalytical workflow for Darifenacin-d4 quantification.

troubleshooting_workflow Start Low/Variable Signal for Darifenacin-d4? Check_MS Check MS Parameters (MRM, Source) Start->Check_MS Check_LC Check LC Conditions (Mobile Phase, Column) Start->Check_LC Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Optimize_MS Optimize MS via Direct Infusion Check_MS->Optimize_MS Optimize_LC Improve Chromatography Check_LC->Optimize_LC Improve_Sample_Prep Enhance Sample Cleanup Check_Sample_Prep->Improve_Sample_Prep Problem_Solved Problem Resolved Optimize_MS->Problem_Solved Optimize_LC->Problem_Solved Improve_Sample_Prep->Problem_Solved

Caption: Troubleshooting logic for low or variable signal.

References

Troubleshooting Poor Peak Shape in Darifenacin Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor peak shape during the chromatographic analysis of darifenacin.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing when analyzing darifenacin?

A1: The most frequent cause of peak tailing for darifenacin, a basic compound, is the interaction between the positively charged analyte and negatively charged silanol groups on the surface of silica-based columns.[1][2][3][4][5] This secondary interaction leads to a delay in the elution of a portion of the analyte, resulting in a "tailing" peak.

Q2: How does the mobile phase pH affect the peak shape of darifenacin?

A2: The pH of the mobile phase plays a critical role in controlling the peak shape of darifenacin.[4][5][6] At a pH close to the pKa of darifenacin, both the ionized and non-ionized forms of the molecule can exist, potentially leading to split or broadened peaks. For basic compounds like darifenacin, it is generally advisable to work at a low pH (e.g., pH 2.5-3.5) to ensure the analyte is fully protonated and to suppress the ionization of silanol groups, thereby minimizing undesirable interactions.[1] Alternatively, a high pH can be used to deprotonate the analyte.

Q3: Can the choice of column impact the analysis of darifenacin?

A3: Absolutely. The choice of the HPLC column is critical. Using a modern, high-purity silica column with end-capping can significantly reduce the number of free silanol groups available for interaction, thus improving peak shape.[7][8] For basic compounds, columns with proprietary surface treatments or hybrid particle technology are often recommended to further minimize tailing.

Q4: What is peak fronting and what might cause it during darifenacin analysis?

A4: Peak fronting, where the peak is broader in the first half, can be caused by several factors including high sample concentration (column overload), poor sample solubility in the mobile phase, or a collapsed column bed.[9] Injecting a sample dissolved in a solvent stronger than the mobile phase can also lead to peak fronting.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to poor peak shape in darifenacin chromatography.

Issue 1: Peak Tailing

Symptoms: The peak for darifenacin has an asymmetrical shape with a pronounced "tail" extending from the back of the peak.

Potential Causes and Solutions:

  • Silanol Interactions:

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of the mobile phase to around 2.5-3.5 using an appropriate buffer (e.g., phosphate or formate buffer) to protonate the silanol groups and ensure darifenacin is in a single ionic state.[1]

    • Solution 2: Use a Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with darifenacin.[1] However, be aware that this can shorten column lifetime.[1]

    • Solution 3: Select an Appropriate Column: Utilize a column with low silanol activity, such as a high-purity silica column with extensive end-capping or a column with hybrid particle technology.[7][8]

  • Column Contamination or Degradation:

    • Solution: Flush the column with a strong solvent to remove any contaminants. If peak shape does not improve, the column may be degraded and require replacement.

  • Extra-column Volume:

    • Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[10]

Issue 2: Peak Fronting

Symptoms: The peak for darifenacin is asymmetrical with a leading edge that is less steep than the trailing edge.

Potential Causes and Solutions:

  • Column Overload:

    • Solution: Reduce the concentration of the darifenacin sample or decrease the injection volume.[9][10]

  • Inappropriate Sample Solvent:

    • Solution: Dissolve the darifenacin sample in the mobile phase or a solvent that is weaker than the mobile phase.[6]

  • Column Collapse:

    • Solution: This is an irreversible condition. Replace the column and ensure that the mobile phase pH and operating pressure are within the manufacturer's recommended limits for the column.[9]

Issue 3: Split or Broad Peaks

Symptoms: The darifenacin peak appears as two or more merged peaks, or is significantly wider than expected.

Potential Causes and Solutions:

  • Mobile Phase pH near Analyte pKa:

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of darifenacin to ensure it exists predominantly in a single form.[6]

  • Partially Blocked Frit or Column Void:

    • Solution: Reverse-flush the column to attempt to dislodge any blockage from the inlet frit.[11] If this does not resolve the issue, a void may have formed at the head of the column, and the column will likely need to be replaced.[11]

  • Sample Injector Issues:

    • Solution: Ensure the injector loop is not partially blocked and that the injection volume is appropriate.

Experimental Protocols

Below are examples of published HPLC methods for the analysis of darifenacin. These can serve as a starting point for method development and troubleshooting.

ParameterMethod 1[12]Method 2[13]Method 3[14]Method 4[15]
Column Prodigy C8 (250 x 4.6 mm, 5 µm)Inertsil ODS C18 (250 x 4.6 mm, 5µm)Waters Sunfire C18 (250 x 4.6 mm, 5µm)Merck C8 (120 x 4.6 mm, 5µm)
Mobile Phase 0.05 M ammonium acetate (pH 7.2) and methanol (35:65 v/v)Methanol and Phosphate buffer (pH 5.5) (80:20 v/v)0.02M potassium dihydrogen phosphate buffer (pH 7, adjusted with triethylamine): acetonitrile: methanol (40:30:30 v/v/v)Sodium acetate buffer and acetonitrile (50:50 v/v), pH 5.60
Flow Rate 1.0 mL/min1.0 mL/minNot Specified1.0 mL/min
Detection 215 nm282 nm280 nm210 nm
Temperature 25°CNot SpecifiedNot Specified25 ± 2 °C
Injection Volume 10 µLNot SpecifiedNot Specified20 µL
Diluent Methanol and water (1:1 v/v)HPLC grade MethanolNot SpecifiedNot Specified

Visual Troubleshooting Guide

The following diagram illustrates the logical workflow for troubleshooting poor peak shape in darifenacin chromatography.

TroubleshootingWorkflow cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions cluster_split_broad Split/Broad Causes & Solutions start Poor Peak Shape (Darifenacin) tailing Peak Tailing start->tailing Asymmetric (Tail) fronting Peak Fronting start->fronting Asymmetric (Front) split_broad Split or Broad Peak start->split_broad Multiple or Wide Peaks silanol Silanol Interactions tailing->silanol contamination Column Contamination/ Degradation tailing->contamination overload Column Overload fronting->overload solvent Inappropriate Solvent fronting->solvent ph_pka Mobile Phase pH near pKa split_broad->ph_pka blockage Blocked Frit/Column Void split_broad->blockage adjust_ph Adjust Mobile Phase pH (Low pH) silanol->adjust_ph competing_base Add Competing Base (e.g., TEA) silanol->competing_base new_column Use High Purity/ End-capped Column silanol->new_column end Good Peak Shape adjust_ph->end competing_base->end new_column->end flush_replace Flush or Replace Column contamination->flush_replace flush_replace->end reduce_conc Reduce Sample Conc./ Injection Volume overload->reduce_conc reduce_conc->end change_solvent Dissolve in Mobile Phase solvent->change_solvent change_solvent->end adjust_ph2 Adjust pH +/- 2 units from pKa ph_pka->adjust_ph2 adjust_ph2->end reverse_flush Reverse Flush or Replace Column blockage->reverse_flush reverse_flush->end

Caption: A flowchart for troubleshooting poor peak shape in darifenacin chromatography.

References

Minimizing ion suppression for darifenacin quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in their Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analyses of darifenacin.

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression.

Problem: My darifenacin signal is significantly lower in plasma samples compared to neat standards, leading to poor sensitivity.

Possible Cause: This is a classic sign of ion suppression, where components in your sample matrix are interfering with the ionization of darifenacin in the mass spectrometer's source.

Solutions:

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.

    • Liquid-Liquid Extraction (LLE): LLE is a robust method for cleaning up plasma samples and has been shown to be effective for darifenacin, with minimal interference observed.[1] A mixture of diethyl ether and dichloromethane (80:20, v/v) has been successfully used.[1]

    • Solid-Phase Extraction (SPE): SPE is another highly effective technique for removing a broad range of interferences. It can be optimized to selectively isolate darifenacin while washing away matrix components like phospholipids and salts.[2]

    • Avoid Protein Precipitation (PPT): For darifenacin, ion suppression effects have been observed when using the protein precipitation method.[3] It is therefore recommended to use more rigorous extraction techniques like LLE or SPE.[3]

  • Optimize Chromatographic Conditions:

    • Modify the Gradient: Adjusting the mobile phase gradient can change the elution profile and separate darifenacin from the interfering region of the chromatogram.

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., switching from a C18 to a phenyl-hexyl column) can alter selectivity and improve the separation of darifenacin from matrix components.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of co-eluting species.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as darifenacin-d4, is the gold standard for compensating for ion suppression.[3] Since it has nearly identical physicochemical properties to darifenacin, it will experience a similar degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3]

Problem: I am observing inconsistent and irreproducible results for my quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize the variability in matrix effects.[1][2]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[3]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as darifenacin, is reduced by the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of an assay.

Q2: What are the common causes of ion suppression in bioanalytical assays?

A2: Common causes of ion suppression include:

  • Endogenous Matrix Components: Phospholipids, salts, and proteins from biological samples like plasma are major contributors.

  • Sample Preparation Reagents: Buffers, detergents, and polymers introduced during sample processing can interfere with ionization.

  • Mobile Phase Additives: Non-volatile mobile phase additives can accumulate in the ion source and cause suppression.

Q3: How can I qualitatively assess if ion suppression is affecting my darifenacin analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression. In this experiment, a constant flow of a darifenacin standard solution is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected. A dip in the baseline signal of darifenacin indicates the retention times at which matrix components are eluting and causing ion suppression.[3]

Q4: How is the matrix effect quantitatively evaluated for darifenacin?

A4: The matrix effect can be quantified by comparing the peak area of darifenacin in a post-extraction spiked blank plasma sample to the peak area of darifenacin in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor. A matrix factor of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. A study using LLE for darifenacin found the % matrix effect to be minimal, ranging from -0.56% to 0.83%.[1]

Q5: Can changing the mobile phase composition help reduce ion suppression for darifenacin?

A5: Yes, optimizing the mobile phase can significantly impact ion suppression. Using volatile buffers like ammonium acetate or ammonium formate is recommended.[3][4] Adjusting the pH of the mobile phase can also alter the retention of both darifenacin and interfering matrix components, potentially leading to better separation and reduced suppression. For darifenacin, a mobile phase of 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v) has been used successfully.[3]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Darifenacin Analysis

Sample Preparation TechniqueKey FindingsReported Matrix Effect/Ion SuppressionRecoveryReference
Liquid-Liquid Extraction (LLE) Found to be a suitable extraction method with high recovery and selectivity. Minimal interference observed.% Matrix Effect: -0.56% to 0.83%90.94% - 109.89%[1][3]
Solid-Phase Extraction (SPE) A novel, rapid SPE method was developed for high-throughput analysis.Not explicitly quantified, but the method was successfully validated, suggesting minimal impact.~50%[2][5]
Protein Precipitation (PPT) Ion suppression effect was observed for both darifenacin and its internal standard.Significant ion suppression reported.Not reported[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Darifenacin from Human Plasma [1]

  • To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution (darifenacin-d4).

  • Add 1 mL of the extraction solvent mixture (diethyl ether: dichloromethane, 80:20, v/v).

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Darifenacin from Human Plasma [2]

  • Conditioning: Condition the SPE cartridge (e.g., C8) with methanol followed by 0.2 M Na2HPO4 buffer (pH 7.0).

  • Loading: To 1 mL of plasma, add 0.5 mL of a solution containing the internal standard in acetonitrile/0.2 M Na2HPO4 (3:7, v/v). Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.2 M Na2HPO4 buffer (pH 7.0).

    • Wash the cartridge with 1 mL of aqueous methanol (1:1, v/v).

  • Elution: Elute darifenacin and the internal standard with 0.8 mL of methyl tert-butyl ether containing 1% triethylamine.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 150 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for Darifenacin Quantification [3]

  • LC System:

    • Column: Zorbax SB C18, 4.6 x 75 mm, 3.5 µm

    • Mobile Phase: 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Darifenacin: m/z 427.3 → 147.3

      • Darifenacin-d4 (IS): m/z 431.4 → 151.2

    • Source Temperature: 600°C

    • Ion Spray Voltage: 5500 V

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard (IS) plasma->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Recommended spe Solid-Phase Extraction (SPE) extraction->spe Recommended ppt Protein Precipitation (PPT - Not Recommended) extraction->ppt Leads to Ion Suppression dry_down Evaporation lle->dry_down spe->dry_down reconstitute Reconstitution dry_down->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Acquisition & Quantification lc_ms->data

Caption: Recommended sample preparation workflow for darifenacin analysis.

troubleshooting_logic start Low or Inconsistent Darifenacin Signal check_sp Review Sample Preparation Method start->check_sp is_ppt Using Protein Precipitation? check_sp->is_ppt switch_to_lle_spe Switch to LLE or SPE is_ppt->switch_to_lle_spe Yes check_chrom Optimize Chromatography is_ppt->check_chrom No switch_to_lle_spe->check_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_chrom->use_sil_is end Improved Signal & Reproducibility use_sil_is->end

Caption: Troubleshooting logic for low darifenacin signal.

References

Technical Support Center: Analysis of Darifenacin in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of darifenacin. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the recovery of darifenacin from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting darifenacin from plasma samples?

A1: The most prevalent and effective methods for extracting darifenacin from plasma are Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2][3][4][5] Both techniques have been successfully used to achieve high recovery and sensitivity for subsequent analysis by methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4]

Q2: What kind of recovery percentage can I expect for darifenacin from plasma?

A2: Expected recovery percentages can vary depending on the chosen extraction method. With an optimized Liquid-Liquid Extraction (LLE) protocol, mean recoveries can be as high as 98.067%.[2] Solid Phase Extraction (SPE) methods have also been reported with recoveries of approximately 50%.[1][3][6][7]

Q3: What analytical technique is typically used for the quantification of darifenacin in plasma extracts?

A3: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the most common and sensitive method for the quantification of darifenacin in plasma extracts.[2][4][8] This technique offers high selectivity and allows for the detection of low concentrations of the analyte.

Troubleshooting Guide

Problem: Low Recovery of Darifenacin

Low recovery of darifenacin can be attributed to several factors throughout the sample preparation and analysis workflow. Below are potential causes and solutions to improve your recovery rates.

Possible Cause 1: Suboptimal Extraction Method

If you are experiencing consistently low recovery, your current extraction protocol may not be suitable for darifenacin.

  • Recommendation: Consider switching to a validated Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) method known to be effective for darifenacin. An LLE method using a mixture of diethyl ether and dichloromethane (80:20, v/v) as the extraction solvent has demonstrated high recovery.[2][5]

Possible Cause 2: Incorrect pH During Extraction

The pH of the sample and solutions during extraction is critical for efficient partitioning of darifenacin into the organic solvent.

  • Recommendation: For SPE, ensure the plasma sample and wash solutions are buffered to an appropriate pH. A pH of 7.0 has been used successfully in published methods.[1][6] For LLE, while not always explicitly stated, the pH can influence the ionization state of darifenacin and its subsequent extraction efficiency.

Possible Cause 3: Inefficient Protein Precipitation

If using a protein precipitation (PPT) method, incomplete removal of plasma proteins can lead to analyte loss and matrix effects.

  • Recommendation: Ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically at least 3:1 (v/v).[9] Adding the plasma sample to the solvent, rather than the other way around, can improve precipitation efficiency.[10][11]

Possible Cause 4: Analyte Adsorption

Darifenacin may adsorb to plasticware or glassware, especially at low concentrations, leading to reduced recovery.

  • Recommendation: Consider using low-adsorption tubes and pipette tips. Pre-rinsing glassware with a solution of the analyte at a higher concentration can sometimes help to passivate active sites.

Possible Cause 5: Incomplete Elution from SPE Sorbent

If using SPE, the elution solvent may not be strong enough to completely recover darifenacin from the sorbent bed.

  • Recommendation: Ensure the elution solvent is appropriate for the sorbent and analyte. For darifenacin, methyl tert-butyl ether containing 1% triethylamine has been used for elution.[1][6]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the troubleshooting guide.

Liquid-Liquid Extraction (LLE) Protocol [2]

  • Aliquot 400 µL of plasma sample into a clean tube.

  • Add 50 µL of internal standard solution (Darifenacin-d4).

  • Vortex the sample.

  • Perform the liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20, v/v) as the extraction solution.

  • Evaporate the organic layer and reconstitute the residue for LC-MS/MS analysis.

Solid Phase Extraction (SPE) Protocol [1][6]

  • Condition the SPE sorbent by washing with 1 mL of methanol, followed by 1 mL of 0.2 M Na2HPO4 buffer (pH 7.0).

  • To 1 mL of plasma, add 0.5 mL of internal standard solution (in acetonitrile/0.2 M Na2HPO4, 3:7, v/v).

  • Load the mixture onto the SPE tube.

  • Wash the tube with 1 mL of 0.2 M Na2HPO4 buffer (pH 7.0) and then with 1 mL of aqueous methanol (1:1, v/v).

  • Elute the analytes with 0.8 mL of methyl tert-butyl ether containing 1% triethylamine.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue for LC-MS/MS analysis.

Data Summary

The following tables summarize quantitative data from validated bioanalytical methods for darifenacin in plasma.

Table 1: Comparison of Extraction Methods for Darifenacin Recovery

Extraction MethodMean Recovery (%)Internal StandardReference
Liquid-Liquid Extraction98.067Darifenacin-d4[2]
Solid Phase Extraction~50Deuterated darifenacin[1][3][7]

Table 2: LC-MS/MS Parameters for Darifenacin Analysis

ParameterMethod 1Method 2
Reference [2][1]
HPLC Column CC 150 x 4.6 NUCLEOSIL 100-5 NH2Perkin-Elmer 3 µM C8 (30 x 4.6 mm)
Mobile Phase Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)Methanol/water (80:20, v/v) with 0.02 M ammonium acetate and 0.005 M triethylamine, pH 7.0
Flow Rate 1.200 mL/min1 mL/min
Ionization Mode Positive Ion Turbo Ion SprayPositive Ion APCI
MRM Transition (Darifenacin) m/z 427.30 -> 147.10m/z 427 -> 147
MRM Transition (Internal Standard) m/z 431.40 -> 151.10 (Darifenacin-d4)m/z 432 -> 147 (Deuterated darifenacin)

Visual Workflows

The following diagrams illustrate the experimental workflows for the described extraction methods.

LLE_Workflow cluster_0 Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is 400 µL vortex1 Vortex add_is->vortex1 50 µL add_solvent Add Diethyl Ether: Dichloromethane (80:20) vortex1->add_solvent vortex2 Vortex add_solvent->vortex2 centrifuge Centrifuge vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for Darifenacin.

SPE_Workflow cluster_1 Solid Phase Extraction (SPE) Workflow condition Condition SPE Sorbent (Methanol, Buffer pH 7.0) load Load Plasma + Internal Standard condition->load wash1 Wash 1 (Buffer pH 7.0) load->wash1 wash2 Wash 2 (Aqueous Methanol) wash1->wash2 elute Elute (Methyl tert-butyl ether + 1% Triethylamine) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Solid Phase Extraction Workflow for Darifenacin.

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Darifenacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of darifenacin.

Frequently Asked Questions (FAQs)

What are the most sensitive methods for detecting darifenacin at low levels?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of darifenacin in biological matrices.[1][2][3] This technique combines the separation power of liquid chromatography with the specificity and sensitivity of mass spectrometry, allowing for the detection of darifenacin at picogram per milliliter (pg/mL) levels.

What are the typical lower limits of quantification (LLOQ) for darifenacin in biological matrices?

Validated LC-MS/MS methods have achieved LLOQs for darifenacin in human plasma ranging from 0.025 ng/mL to 0.100 ng/mL.[1][2][4] One study reported an even lower LLOQ of 10.00 pg/mL in rat plasma.[3] The achievable LLOQ depends on the specific instrumentation, sample preparation method, and the biological matrix being analyzed.

What are the critical parameters in an LC-MS/MS method for darifenacin analysis?

Key parameters for a sensitive darifenacin LC-MS/MS method include:

  • Sample Preparation: Efficient extraction from the biological matrix is crucial. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used to remove interfering substances and concentrate the analyte.[1][5][6]

  • Chromatography: The choice of the analytical column and mobile phase is vital for good peak shape and separation from matrix components. Reversed-phase columns, such as C18, are frequently employed.[3]

  • Mass Spectrometry: Optimization of ionization source parameters (e.g., electrospray ionization - ESI) and multiple reaction monitoring (MRM) transitions are critical for achieving high sensitivity and selectivity.[1][3]

How can I minimize matrix effects in my analysis?

Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting endogenous components from the sample matrix, can significantly impact the accuracy and sensitivity of the assay.[7][8][9] To minimize matrix effects:

  • Optimize Sample Cleanup: Employ rigorous sample preparation techniques like SPE or LLE to remove interfering components, such as phospholipids.[5][7]

  • Improve Chromatographic Separation: Ensure that darifenacin is chromatographically resolved from interfering matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., darifenacin-d4) that co-elutes with the analyte can help to compensate for matrix effects.[3]

What are the best sample preparation techniques for high recovery?

The choice of sample preparation technique depends on the biological matrix and the desired level of cleanliness.

  • Liquid-Liquid Extraction (LLE): This technique has been shown to provide high recovery for darifenacin. A common solvent mixture used is Diethylether: Dichloromethane (80:20, v/v).[1][2]

  • Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and is amenable to automation.[5][6]

  • Protein Precipitation (PP): While simpler and faster, PP may result in less clean extracts compared to LLE or SPE.[5]

Troubleshooting Guide

Problem: Low or no analyte signal

Possible CauseSuggested Solution
Suboptimal Mass Spectrometer Settings Ensure the mass spectrometer is properly tuned and calibrated. Optimize the MRM transitions and collision energy for darifenacin and the internal standard.
Inefficient Ionization Optimize the ion source parameters, such as spray voltage, gas flows, and temperature, for efficient ionization of darifenacin.[10]
Sample Degradation Ensure proper sample handling and storage conditions to prevent degradation of darifenacin. Perform stability studies to assess analyte stability under different conditions.[1][11]
Inefficient Extraction Optimize the sample preparation procedure to ensure high and consistent recovery of darifenacin from the matrix.[5]

Problem: Poor peak shape (tailing, fronting, or splitting)

Possible CauseSuggested Solution
Column Overload or Contamination Use a guard column and ensure proper sample cleanup. If the column is contaminated, try washing it with a strong solvent or replace it.[12]
Inappropriate Mobile Phase Optimize the mobile phase composition, including the pH and organic solvent ratio, to achieve a symmetric peak shape.[13]
Injection Solvent Mismatch The injection solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion.[14]

Problem: High background noise or interfering peaks

Possible CauseSuggested Solution
Matrix Effects Improve sample cleanup to remove interfering endogenous components.[7][9] Adjust the chromatography to separate the analyte from the interfering peaks.
Contaminated Solvents or Reagents Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases daily.[12]
System Carryover Implement a robust needle and injection port washing procedure between samples to minimize carryover from high-concentration samples.[12]

Problem: Inconsistent or poor recovery

Possible CauseSuggested Solution
Suboptimal Extraction pH Adjust the pH of the sample before extraction to ensure darifenacin is in a non-ionized state for efficient extraction into an organic solvent.
Insufficient Mixing or Incubation Time Ensure thorough vortexing during extraction and adequate incubation times to allow for complete partitioning of the analyte.
Analyte Adsorption Use silanized glassware or low-binding polypropylene tubes to minimize the adsorption of darifenacin to container surfaces.

Problem: Retention time shifts

Possible CauseSuggested Solution
Column Degradation Monitor column performance with quality control samples. If retention times consistently shift, the column may need to be replaced.[12]
Changes in Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser to prevent bubble formation.[12]
Temperature Fluctuations Use a column oven to maintain a constant temperature and ensure reproducible retention times.[12]

Data Presentation

Table 1: Comparison of LC-MS/MS Methods for Darifenacin Quantification

ParameterMethod 1[1][2]Method 2[3]
Biological Matrix Human PlasmaRat Plasma
LLOQ 0.025 ng/mL10.00 pg/mL
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid Extraction
Analytical Column NUCLEOSIL 100-5 NH2Zorbax, SB C18
Mobile Phase Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)10 mM Ammonium acetate buffer (pH 5) and Methanol (10:90, v/v)
Ionization Mode Positive ESIPositive ESI
MRM Transition (m/z) Not specified427.3 → 147.3
Internal Standard Darifenacin D4Darifenacin-d4

Table 2: Summary of Method Validation Parameters from a Representative Study in Human Plasma[1]

ParameterValue
Linearity Range 0.025 - 10.384 ng/mL
Intra-day Precision (%RSD) 0.84 - 2.69%
Inter-day Precision (%RSD) 2.01 - 7.47%
Intra-day Accuracy 94.79 - 108.00%
Inter-day Accuracy 94.63 - 102.61%
Recovery 90.94 - 109.89%

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Darifenacin in Human Plasma (Adapted from[1])

1. Reagents and Materials:

  • Darifenacin and Darifenacin D4 (internal standard) reference standards

  • Methanol, Acetonitrile (HPLC grade)

  • Formic acid, Diethylether, Dichloromethane (analytical grade)

  • Human plasma (K2EDTA as anticoagulant)

2. Standard and Sample Preparation:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of darifenacin and darifenacin D4 in methanol.

  • Working Solutions: Prepare working solutions by further diluting the stock solutions with a methanol:water (50:50, v/v) mixture.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards (e.g., 0.025 to 10.386 ng/mL) and QC samples at low, medium, and high concentrations.

3. Liquid-Liquid Extraction:

  • To 500 µL of plasma sample (standard, QC, or unknown), add the internal standard working solution.

  • Add the extraction solvent (Diethylether: Dichloromethane, 80:20, v/v).

  • Vortex mix for a specified time (e.g., 10 minutes).

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

4. Liquid Chromatography Method:

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)

  • Flow Rate: As optimized for the system

  • Injection Volume: As optimized for the system

  • Column Temperature: Ambient or as specified

5. Mass Spectrometry Method:

  • Instrument: API 3000 LC-MS/MS or equivalent

  • Ion Source: Turbo ion spray (Electrospray Ionization - ESI)

  • Polarity: Positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Optimize for darifenacin and darifenacin D4.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Internal Standard (Darifenacin-d4) plasma_sample->add_is lle Liquid-Liquid Extraction (Diethylether:Dichloromethane) add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Reversed-Phase Column) reconstitution->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratios) ms_detection->quantification reporting Reporting Results quantification->reporting matrix_effect cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement analyte_ideal detector_ideal Detector analyte_ideal->detector_ideal Signal = 100% analyte_supp Analyte detector_supp Detector analyte_supp->detector_supp Signal < 100% matrix_comp Matrix Component matrix_comp->detector_supp analyte_enh Analyte detector_enh Detector analyte_enh->detector_enh Signal > 100% matrix_comp_enh Matrix Component matrix_comp_enh->detector_enh

References

Technical Support Center: Column Selection for Optimal Separation of Darifenacin and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal chromatographic column and conditions for the separation of darifenacin and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for the analysis of darifenacin and its related compounds?

A1: Reversed-phase columns, particularly C18 (octadecylsilyl) columns, are the most frequently reported for the analysis of darifenacin.[1] These columns provide good retention and separation for darifenacin from many of its impurities and are a good starting point for method development.

Q2: Are there alternative column chemistries that offer better selectivity for darifenacin and its metabolites?

A2: Yes, a comparative study has shown that a Phenyl column can offer the best performance in terms of peak shape and selectivity for separating darifenacin from its related compounds, providing a good alternative to the conventional C18 column. Other chemistries like Cyano have also been investigated.

Q3: My primary interest is in separating darifenacin from its more polar metabolites. What column should I consider?

A3: For polar metabolites that may have poor retention on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. HILIC columns use a polar stationary phase with a high organic content mobile phase to retain and separate polar compounds. Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can also be effective for separating compounds with a wide range of polarities, such as a parent drug and its various metabolites.

Q4: Can I use the same method for both qualitative (e.g., metabolite identification) and quantitative (e.g., bioequivalence studies) analysis?

A4: While the same column and mobile phase can often be used, the method may need to be optimized differently for qualitative versus quantitative purposes. For quantitative analysis, factors like peak symmetry, linearity, and run time are critical. For qualitative analysis, achieving the best possible resolution to separate all potential metabolites and isomers is the primary goal, even if it requires a longer gradient and run time.

Q5: How important is the mobile phase pH in the separation of darifenacin and its metabolites?

A5: The mobile phase pH is a critical parameter. Darifenacin is a basic compound, and its retention and peak shape on reversed-phase columns are highly dependent on the pH of the mobile phase. The pH will also affect the ionization state of any acidic or basic metabolites, thus influencing their retention behavior. It is essential to carefully select and buffer the mobile phase pH to achieve optimal separation and peak shape.

Experimental Protocols

Below are detailed methodologies from published studies for the separation of darifenacin and its related compounds. These serve as excellent starting points for method development.

Method 1: UPLC-MS/MS for Darifenacin and Related Compounds/Metabolites

This method was developed for the quantitative determination of darifenacin and its related compounds, with mass spectrometry data confirming the presence of known metabolites among the degradation products.[1]

ParameterCondition
Column Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 20 mM Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient A gradient elution is used. The specific gradient profile should be optimized based on the specific metabolites of interest.
Flow Rate 0.3 mL/min
Column Temperature Not specified, typically 25-40°C
Detection UV at 210 nm and/or Mass Spectrometry (MS)
Sample Preparation Involves dissolving the sample in a suitable diluent, such as a mixture of mobile phase A and B. For biological samples, protein precipitation or liquid-liquid extraction may be necessary.

This method has been shown to separate darifenacin from thirteen impurities and degradation products, some of which correspond to known metabolites like N-dealkylated and oxidized forms of darifenacin.[1]

Method 2: Comparative HPLC Study of Reversed-Phase Columns

This study provides a comparison of different column chemistries for the separation of darifenacin and its related compounds. The Phenyl column was identified as providing the best performance.

ParameterCondition
Columns Evaluated - Teknokroma C18 (150 mm x 4.6 mm, 5 µm)- Thermo Phenyl (150 mm x 4.6 mm, 5 µm)- Thermo Cyano (150 mm x 4.6 mm, 5 µm)- Monolithic silica column (Chromolith Performance RP-18e, 100 mm x 4.6 mm)
Optimal Mobile Phase Acetonitrile: 0.1% Diethylamine (pH 3.5 ± 0.1) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the optimal column for your specific application.

ColumnSelectionWorkflow Column Selection Workflow for Darifenacin and Metabolites Start Define Analytical Goal (e.g., quantitative bioanalysis, metabolite profiling) InitialScreen Initial Screening with C18 Column Start->InitialScreen AssessResolution Assess Resolution and Peak Shape (Darifenacin vs. Metabolites) InitialScreen->AssessResolution GoodResolution Method Optimization (Gradient, pH, Temperature) AssessResolution->GoodResolution Adequate PoorResolution Poor Resolution or Peak Shape AssessResolution->PoorResolution Inadequate FinalMethod Final Validated Method GoodResolution->FinalMethod AlternativeChem Evaluate Alternative Chemistries PoorResolution->AlternativeChem Phenyl Phenyl Column (Alternative Selectivity) AlternativeChem->Phenyl HILIC HILIC Column (For Polar Metabolites) AlternativeChem->HILIC MixedMode Mixed-Mode Column (Broad Polarity Range) AlternativeChem->MixedMode OptimizeAlternative Optimize Method on New Column Phenyl->OptimizeAlternative HILIC->OptimizeAlternative MixedMode->OptimizeAlternative OptimizeAlternative->FinalMethod

Caption: A workflow for selecting the optimal HPLC column.

Troubleshooting Guide

Problem: Poor resolution between darifenacin and a key metabolite.

  • Possible Cause: The chosen column and mobile phase do not provide sufficient selectivity for the analyte pair.

  • Solution:

    • Modify Mobile Phase: Adjust the mobile phase pH to alter the ionization and retention of darifenacin and its metabolites. Also, try changing the organic modifier (e.g., from acetonitrile to methanol) as this can significantly alter selectivity.

    • Adjust Gradient: If using a gradient, make it shallower around the elution time of the critical pair to improve separation.

    • Change Column Chemistry: If mobile phase modifications are insufficient, switch to a column with a different selectivity. A Phenyl column is a good first alternative to a C18. For highly polar metabolites, consider a HILIC column.

Problem: Peak tailing, especially for darifenacin.

  • Possible Cause: Secondary interactions between the basic darifenacin molecule and residual silanols on the silica surface of the column. This is more common at mid-range pH.

  • Solution:

    • Lower Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) to ensure that the silanols are not ionized.

    • Add a Mobile Phase Modifier: Incorporate a small amount of an amine modifier, such as triethylamine or diethylamine, into the mobile phase to compete with darifenacin for active silanol sites.

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer active silanols and are less prone to causing peak tailing with basic compounds.

Problem: Metabolites are eluting too early (in the void volume) on a C18 column.

  • Possible Cause: The metabolites are too polar to be adequately retained by the non-polar C18 stationary phase.

  • Solution:

    • Use a Highly Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases. Check your column's specifications.

    • Switch to a HILIC Column: This is the most effective solution for retaining and separating very polar compounds. The retention mechanism is orthogonal to reversed-phase, providing a completely different selectivity.

    • Consider a Mixed-Mode Column: A column with both reversed-phase and ion-exchange properties can provide retention for both the non-polar parent drug and its polar, potentially charged, metabolites.

Problem: Inconsistent retention times from run to run.

  • Possible Cause: Insufficient column equilibration time between gradient runs, or changes in mobile phase composition or temperature.

  • Solution:

    • Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is a good starting point.

    • Premix Mobile Phase: If possible, premix the mobile phase components to avoid variability from the pump's mixing performance.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.

    • Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump and detector.

References

Mobile phase optimization for darifenacin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of darifenacin using reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for darifenacin analysis?

A typical starting mobile phase for darifenacin analysis by RP-HPLC is a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier (like acetonitrile or methanol). A common starting point is a ratio of 80:20 (v/v) methanol to phosphate buffer.[1] The pH of the aqueous phase is also a critical parameter and is often adjusted to a specific value, for example, pH 5.5 or 7.2, to ensure optimal peak shape and retention.[1][2]

Q2: How does the mobile phase pH affect the analysis of darifenacin?

The pH of the mobile phase can significantly impact the retention time and peak shape of darifenacin. As darifenacin is a basic compound, changes in pH will affect its ionization state. A study that varied the mobile phase pH showed that this is a significant factor in method optimization.[3] For instance, one method specifies a pH of 7.2 for the ammonium acetate buffer, while another uses a phosphate buffer at pH 5.5.[1][2] It is crucial to control the pH to achieve consistent and reproducible results.

Q3: What are the common organic modifiers used, and how do they compare?

Acetonitrile and methanol are the most commonly used organic modifiers in the mobile phase for darifenacin analysis.[1][2][4] The choice between them can affect selectivity and peak shape. For example, one method development process started with methanol and later introduced acetonitrile to achieve the final optimized separation.[2][5] The ratio of the organic modifier to the aqueous buffer is a key parameter to optimize for achieving the desired retention time and resolution from impurities.

Q4: My darifenacin peak is tailing. What are the potential causes and solutions?

Peak tailing for basic compounds like darifenacin can be caused by secondary interactions with residual silanols on the silica-based column packing.[6] Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH can help to protonate the silanols and reduce these secondary interactions.

  • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to silanol interactions.

  • Add an Amine Modifier: Adding a small amount of an amine modifier, such as diethylamine, to the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.[7]

Q5: I am observing inconsistent retention times. What should I check?

Inconsistent retention times can arise from several factors:[6]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently, especially the pH of the buffer and the ratio of organic to aqueous components.

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven to maintain a constant temperature is recommended.[8]

  • Pump Performance: Inaccurate or fluctuating flow rates from the HPLC pump can cause retention time variability.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting the sample.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of darifenacin.

Issue 1: Poor Peak Resolution

Symptoms:

  • Overlapping peaks of darifenacin and its impurities or degradation products.

  • Inability to accurately quantify the main peak.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Optimize the ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer. A systematic approach, such as a design of experiments (DOE), can be employed to find the optimal composition.[9]
Incorrect Mobile Phase pH Adjust the pH of the aqueous buffer. The retention of darifenacin and its impurities can be sensitive to pH changes.[3]
Suboptimal Column Chemistry Try a different column with a different stationary phase (e.g., C8 vs. C18) or a different manufacturer to exploit different selectivities.[2][7]
Inadequate Flow Rate Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase the run time.[8]
Issue 2: Broad Peaks

Symptoms:

  • Wide, inefficient peaks leading to poor sensitivity and resolution.

Possible Causes and Solutions:

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.[10]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.[6]
Mismatched Injection Solvent The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible.
Column Degradation The column may be nearing the end of its life. Try flushing the column or replacing it.

Experimental Protocols

Below are examples of experimental conditions that have been successfully used for the analysis of darifenacin.

Method 1: RP-HPLC for Bulk Drug and Impurities [2]

ParameterCondition
Column Prodigy C8 (250 x 4.6 mm, 5 µm)
Mobile Phase 0.05 M Ammonium Acetate (pH 7.2) and Methanol (with 36% Acetonitrile) in a 35:65 v/v ratio
Flow Rate 1.0 mL/min
Detection 215 nm
Column Temperature 25°C

Method 2: RP-HPLC for Tablet Dosage Form [1]

ParameterCondition
Column Inertsil ODS C18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol and Phosphate Buffer (pH 5.5) in an 80:20 v/v ratio
Flow Rate 1.0 mL/min
Detection 282 nm
Retention Time 3.21 min

Method 3: UPLC for Darifenacin and Related Compounds [9]

ParameterCondition
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Optimized using a Design of Experiments approach
Flow Rate 0.3 mL/min
Detection 210 nm
Run Time < 13 min for the drug and thirteen impurities

Visualizations

The following diagrams illustrate key workflows and logical relationships in mobile phase optimization for darifenacin analysis.

Mobile_Phase_Optimization_Workflow cluster_start Initial Method Development cluster_optimization Optimization Cycle cluster_validation Method Validation Start Define Analytical Goal (e.g., Assay, Impurity Profiling) SelectColumn Select Column (e.g., C18, C8) Start->SelectColumn InitialMobilePhase Choose Initial Mobile Phase (e.g., Methanol:Buffer) SelectColumn->InitialMobilePhase InjectSample Inject Darifenacin Standard InitialMobilePhase->InjectSample EvaluateChromatogram Evaluate Chromatogram - Peak Shape - Retention Time - Resolution InjectSample->EvaluateChromatogram AdjustParameters Adjust Parameters - Organic/Aqueous Ratio - pH - Organic Modifier Type EvaluateChromatogram->AdjustParameters Not Acceptable OptimizedMethod Optimized Method Achieved EvaluateChromatogram->OptimizedMethod Acceptable AdjustParameters->InjectSample Validate Validate Method (ICH Guidelines) OptimizedMethod->Validate

Caption: A workflow for systematic mobile phase optimization in darifenacin analysis.

Troubleshooting_Peak_Tailing cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Peak Tailing Observed Cause1 Secondary Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Inappropriate Mobile Phase pH Problem->Cause3 Solution1a Lower Mobile Phase pH Cause1->Solution1a Solution1b Add Amine Modifier Cause1->Solution1b Solution1c Use End-capped Column Cause1->Solution1c Solution2 Reduce Sample Concentration/ Injection Volume Cause2->Solution2 Solution3 Optimize Mobile Phase pH Cause3->Solution3

Caption: A troubleshooting guide for addressing peak tailing in darifenacin chromatography.

References

Reducing carryover in autosampler for darifenacin assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Darifenacin Assays

Welcome to the technical support center for troubleshooting autosampler carryover in darifenacin assays. This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and data-driven recommendations to help you achieve accurate and reproducible results.

Troubleshooting Guides & FAQs

Question 1: I'm observing unexpected peaks in my blank injections after running a high-concentration darifenacin sample. How can I determine the source of the carryover?

Answer: Observing peaks in a blank injection following a high-concentration sample is a classic sign of carryover. The first step is to systematically identify the source, which could be the autosampler, the column, or contamination in your blank solution.[1][2] Carryover can be broadly classified into two types:

  • Classic Carryover: The peak size for the analyte decreases with each subsequent blank injection. This often points to residual sample in the injection pathway, such as the needle, valve, or tubing.[1]

  • Constant Contamination: The peak size remains relatively constant across multiple blank injections. This suggests a contaminated source, such as the blank solvent itself or a contaminated mobile phase.[1][3]

A systematic approach is crucial to efficiently pinpoint the problem.[4] The workflow below outlines a logical sequence for diagnosing the issue.

Troubleshooting Protocol: Identifying the Source of Carryover

  • Classify the Carryover: Inject a high-concentration darifenacin standard, followed by a series of 3-5 blank injections.

    • Analyze the peak area of darifenacin in the sequential blanks.

    • If the peak area decreases with each injection, proceed with troubleshooting the LC system components.[5]

    • If the peak area is constant, investigate potential contamination of your blank solution or mobile phase.[3]

  • Rule out the Column: To isolate the autosampler as the source, replace the analytical column with a zero-dead-volume union or a restriction capillary.

    • Inject a high-concentration sample followed by a blank.

    • If the carryover peak persists, the source is within the LC system upstream of the column, most likely the autosampler (needle, rotor seal, loop).[2][4]

    • If the carryover peak disappears, the column is the likely source, indicating it requires more rigorous washing or replacement.[6]

  • Inspect Hardware: Check all fittings, particularly around the injection valve, for any signs of dead volume or improper connections which can trap analytes.[3][6] Worn rotor seals are also a common cause of carryover and should be inspected and replaced if necessary.[3]

Logical Diagram: Initial Carryover Troubleshooting Workflow

G A Start: Observe Peak in Blank B Inject High-Conc. Sample, then 3-5 Blanks A->B C Analyze Peak Area Trend B->C D Decreasing Peak Area? (Classic Carryover) C->D Yes E Constant Peak Area? (Contamination) C->E No F Source is System Component (Autosampler, Column) D->F G Source is Contamination (Blank, Mobile Phase) E->G H Replace Column with Union F->H L Check Blank Solvent & Mobile Phase for Contamination G->L I Peak Persists? H->I J Source is Autosampler/ Injection Pathway I->J Yes K Source is Column I->K No

Caption: A workflow to diagnose carryover source.

Question 2: My troubleshooting points to the autosampler. What is the best wash solvent strategy for minimizing darifenacin carryover?

Answer: Darifenacin is a basic compound, which makes it prone to adsorbing onto metallic surfaces within the autosampler, such as the needle and valve stators.[5] Therefore, an effective wash solvent must not only solubilize darifenacin but also disrupt these secondary ionic interactions. The most effective strategies often involve using a dual-solvent wash with an acidic additive and ensuring the wash solvents are stronger than the mobile phase.[5][7]

Experimental Protocol: Optimizing Autosampler Wash Solvents for Darifenacin

  • Select a Strong Organic Solvent: Start with a solvent in which darifenacin is highly soluble. Acetonitrile and methanol are common choices.[8]

  • Incorporate an Acidic Modifier: To disrupt ionic interactions, add a small percentage of acid to your wash solvent. Formic acid (0.1-0.5%) is a good starting point as it is volatile and MS-friendly. This helps neutralize active sites on metal surfaces and keep the basic darifenacin molecule in its protonated, more soluble state.[5]

  • Implement a Multi-Step Wash Sequence: Use the autosampler's advanced functions to create a wash sequence that includes both a weak and a strong wash solvent.

    • Weak Wash: A solution similar to your initial mobile phase conditions. This helps with miscibility and initial rinsing.

    • Strong Wash: A solution with a higher organic content and an acidic modifier. This is the primary cleaning step. A good starting formulation is 75:25 Acetonitrile:Water with 0.2% Formic Acid.

  • Optimize Wash Volume and Cycles: For particularly "sticky" compounds like darifenacin, increasing the wash volume (e.g., from 100 µL to 500-1000 µL) and using multiple wash cycles can significantly improve cleaning efficiency.[7]

  • Test and Compare: Run a carryover experiment (high-concentration standard followed by a blank) for each wash condition to determine the most effective combination.

Data Presentation: Impact of Wash Solvent Composition on Carryover

Wash Solvent CompositionWash TypeResulting Carryover (%)Reference
Water onlySingle Rinse>5%[7]
50:50 Acetonitrile:WaterDual-Solvent Rinse<0.1%[7]
100% AcetonitrileSingle Rinse0.021%[8]
90:10 Water:AcetonitrileSingle Rinse0.007%[8]
90:10 Water:MethanolSingle Rinse0.003%[8]

Signaling Pathway Diagram: Mechanism of Acidic Wash for Darifenacin

G cluster_0 Without Acidic Wash cluster_1 With Acidic Wash (e.g., Formic Acid) A Darifenacin (Basic) C Ionic Adsorption (Carryover Source) A->C B Autosampler Surface (Negative Sites) B->C D Darifenacin-H+ (Protonated) G Adsorption Prevented (Reduced Carryover) D->G E H+ Ions from Acid F Autosampler Surface (Sites Neutralized) E->F F->G

Caption: How acidic wash solvents reduce darifenacin adsorption.

Question 3: Besides the wash solvent, what other autosampler settings can I adjust to reduce carryover?

Answer: Modern autosamplers offer several mechanical and procedural settings that can be optimized to minimize carryover.[9] These include the needle washing mode, injection mode, and needle seat flushing. Optimizing these settings ensures that all parts of the injection path are actively cleaned.

Experimental Protocol: Optimizing Autosampler Settings

  • Enable Pre- and Post-Injection Washes: Many autosamplers default to only a post-injection wash. Activating both pre- and post-injection washes ensures the needle is clean before drawing the next sample, preventing cross-contamination. A study demonstrated that increasing the wash time and using both pre- and post-injection washes reduced carryover threefold.[8]

  • Utilize Internal and External Needle Washes:

    • External Wash: Cleans the outside of the needle, typically by dipping it in a wash solvent.[1]

    • Internal Wash: Flushes the inside of the needle and associated tubing with wash solvent. This is critical for removing adsorbed analyte.

    • Some systems also offer a needle seat backflush , which is highly effective at cleaning the point where the needle seals to inject.[9][10]

  • Evaluate Injection Mode (Full Loop vs. Partial Loop):

    • Partial Loop: Injects only a portion of the sample loop's volume. This can sometimes leave residue in unflushed parts of the loop.

    • Full Loop: Injects the entire volume of the loop. This mode provides a more thorough flush of the sample loop with the mobile phase during injection, which can significantly reduce carryover originating from the injection valve.[6]

    • Conduct an experiment comparing carryover levels between the two modes for your specific assay.

Data Presentation: Effect of Autosampler Settings on Carryover Reduction

ParameterSetting 1Carryover (Setting 1)Setting 2Carryover (Setting 2)Reference
Needle Wash Mode 6-sec Post-Inject~0.021%12-sec Pre & Post-Inject~0.007% (3x improvement)[8]
Injection Mode Partial LoopIdentified as sourceFull LoopEliminated carryover[6]
Needle Wash Location No Rinse~0.07%Needle Dip in Wash Solvent~0.04% (~2x improvement)[11]

Experimental Workflow Diagram: Optimizing Wash Settings

G A Start: Baseline Carryover Known B Enable Pre- & Post-Injection Wash A->B C Measure Carryover B->C D Enable Needle Seat Backflush (if available) C->D E Measure Carryover D->E F Switch Injection Mode (e.g., Partial to Full Loop) E->F G Measure Carryover F->G H Compare Results & Select Optimal Combination G->H

Caption: A workflow for optimizing autosampler wash settings.

References

Validation & Comparative

A Head-to-Head Comparison: Bioanalytical Methods for Darifenacin Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. This guide provides a comprehensive comparison of two distinct, validated bioanalytical methods for the quantification of darifenacin in biological matrices: one employing a deuterated internal standard (Darifenacin-d4) and the other a non-deuterated alternative (Bisoprolol).

The use of a stable isotope-labeled internal standard, such as a deuterated analog of the analyte, is widely considered the gold standard in quantitative mass spectrometry. This is due to the near-identical physicochemical properties of the deuterated standard to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis. However, the availability and cost of deuterated standards can sometimes be a limiting factor. In such cases, a structurally similar but non-deuterated internal standard can be a viable alternative, provided the method is thoroughly validated to ensure accuracy and precision.

This guide presents a detailed comparison of the performance of these two approaches for darifenacin bioanalysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific needs.

Performance Characteristics: A Comparative Analysis

The following tables summarize the key performance parameters of the two validated bioanalytical methods for darifenacin.

Method 1: LC-MS/MS with Deuterated Internal Standard (Darifenacin-d4)
Validation ParameterPerformance Metric
Linearity Range 0.025 - 10.384 ng/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL
Accuracy 94.63% - 108.00%
Precision (Intra-day) 0.84% - 2.69% (RSD)
Precision (Inter-day) 2.01% - 7.47% (RSD)
Recovery 90.94% - 109.89%
Method 2: HPLC with Fluorescence Detection and Non-Deuterated Internal Standard (Bisoprolol)
Validation ParameterPerformance Metric
Linearity Range 100 - 3000 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 100 ng/mL[2]
Accuracy Within ±15% of the theoretical value[1][2]
Precision (Intra- and Inter-day) ≤ 13.5% (CV)[1][2]
Recovery Not explicitly reported

Experimental Protocols

Method 1: LC-MS/MS with Deuterated Internal Standard (Darifenacin-d4)

This method, as described by Singh et al., involves liquid-liquid extraction of darifenacin and its deuterated internal standard, darifenacin-d4, from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • To 400 µL of human plasma, 50 µL of the internal standard working solution (darifenacin-d4) is added and vortexed.

  • The sample is then extracted with 2.0 mL of an extraction solution (Diethylether: Dichloromethane, 80:20 v/v) by vortexing for 10 minutes.

  • The mixture is centrifuged at 4500 rpm for 5 minutes at 4°C.

  • The organic layer is separated and evaporated to dryness under a stream of nitrogen at 40°C.

  • The residue is reconstituted in 300 µL of the mobile phase and injected into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

  • Mobile Phase: Acetonitrile: Milli-Q water: Formic acid (90:10:0.1 v/v/v)

  • Flow Rate: 1.200 mL/min (with a 1:2 split)

  • Column Temperature: 35 ± 2°C

  • Autosampler Temperature: 5 ± 1°C

Mass Spectrometric Conditions:

  • Instrument: Triple quadrupole mass spectrometer with a turbo ion spray interface

  • Ionization Mode: Positive ion electrospray

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Darifenacin: m/z 427.30 → 147.10

    • Darifenacin-d4: m/z 431.40 → 151.10

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (400 µL) is_addition Add IS (Darifenacin-d4) plasma->is_addition extraction Liquid-Liquid Extraction is_addition->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification

Bioanalytical Workflow using Deuterated Standard
Method 2: HPLC with Fluorescence Detection and Non-Deuterated Internal Standard (Bisoprolol)

This method, detailed for the quantification of darifenacin in mouse plasma, utilizes protein precipitation for sample clean-up and high-performance liquid chromatography with fluorescence detection for analysis, with bisoprolol as the internal standard.[1][2]

Sample Preparation:

  • To a plasma sample, the internal standard solution (bisoprolol) is added.[1]

  • Protein precipitation is performed by adding a precipitating agent (e.g., acetonitrile).[2]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • An aliquot of the supernatant is directly injected into the HPLC system.[1][2]

Chromatographic Conditions:

  • Column: Reversed-phase C18 column[1][2]

  • Mobile Phase: Acetonitrile: 0.1% Diethyl amine (pH 3.5) (60:40, v/v)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

Detection:

  • Detector: Fluorescence detector[1]

  • Excitation Wavelength: 210 nm[2]

  • Emission Wavelength: 314 nm[2]

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample is_addition Add IS (Bisoprolol) plasma->is_addition precipitation Protein Precipitation is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation supernatant->hplc fluorescence Fluorescence Detection hplc->fluorescence quantification Quantification fluorescence->quantification

Bioanalytical Workflow using Non-Deuterated Standard

Concluding Remarks

The choice between a deuterated and a non-deuterated internal standard for the bioanalysis of darifenacin depends on the specific requirements of the study. The LC-MS/MS method with a deuterated internal standard offers superior sensitivity (LLOQ of 0.025 ng/mL) and is the preferred approach for pharmacokinetic studies requiring the measurement of low concentrations of darifenacin. The near-identical chemical nature of the deuterated standard to the analyte provides the most reliable compensation for analytical variability.

The HPLC method with fluorescence detection and a non-deuterated internal standard, while less sensitive (LLOQ of 100 ng/mL), presents a viable and potentially more cost-effective alternative for studies where higher concentrations of darifenacin are expected. However, it is crucial to thoroughly validate the method to ensure that the chosen non-deuterated internal standard adequately mimics the behavior of darifenacin throughout the analytical process, thereby ensuring the accuracy and reliability of the results. Ultimately, the decision should be based on a careful consideration of the required sensitivity, cost, and the validation data demonstrating the "fit-for-purpose" nature of the selected method.

References

A Guide to Inter-Laboratory Cross-Validation of Darifenacin Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of bioanalytical methods for darifenacin between different laboratories. Ensuring the comparability and reliability of pharmacokinetic and pharmacodynamic data is critical when bioanalytical testing is decentralized across multiple sites. This document outlines the essential validation parameters, presents experimental protocols for common darifenacin assays, and offers a comparison of their performance characteristics based on published data.

Principles of Inter-Laboratory Cross-Validation

Cross-validation is the process of demonstrating that two or more bioanalytical methods, or the same method used in different laboratories, can produce comparable data.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidance on when and how to conduct such studies to ensure data integrity for regulatory submissions. The primary goal is to confirm that data generated across different locations can be reliably combined or compared within a single study or across multiple studies.[1]

A successful method transfer between laboratories is crucial and should be well-planned, considering potential differences in equipment, reagents, and laboratory procedures.[2][3] Key elements of a cross-validation study include the analysis of a common set of quality control (QC) samples and, if available, incurred study samples by each participating laboratory.[2][4]

The acceptance criteria for cross-validation are generally based on the precision and accuracy of the measurements. While specific limits can vary, a common approach is to assess the agreement of the mean concentration values between laboratories.

Experimental Protocols

This section details the methodologies for two common analytical techniques used for the quantification of darifenacin in biological matrices: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Method 1: LC-MS/MS Assay for Darifenacin in Human Plasma

This method is highly sensitive and specific, making it suitable for pharmacokinetic studies requiring low detection limits.

Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (e.g., darifenacin-d4).

  • Perform liquid-liquid extraction (LLE) by adding a mixture of diethyl ether and dichloromethane (e.g., 80:20, v/v).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 10 mM ammonium acetate or formic acid solution).

  • Flow Rate: The flow rate is optimized for the specific column dimensions.

  • Injection Volume: A small volume (e.g., 10 µL) is injected.

Mass Spectrometric Detection:

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is typically employed.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity, monitoring specific precursor-to-product ion transitions for darifenacin and its internal standard.

Below is a graphical representation of the LC-MS/MS workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS LLE Liquid-Liquid Extraction IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Workflow for Darifenacin Quantification by LC-MS/MS.

Method 2: HPLC-UV Assay for Darifenacin in Bulk and Tablet Dosage Forms

This method is suitable for quality control analysis of pharmaceutical formulations where high sensitivity is not the primary requirement.

Sample Preparation:

  • For bulk drug, accurately weigh and dissolve a known amount in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution.

  • For tablets, weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in a solvent, sonicated, and filtered to obtain the sample solution.

  • Further dilutions are made with the mobile phase to achieve a concentration within the linear range of the assay.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or C8 column is typically used.[5][6][7]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[6][7][8]

  • Flow Rate: Typically around 1.0 mL/min.[6][8]

  • Detection Wavelength: UV detection is performed at a wavelength where darifenacin exhibits significant absorbance, such as 282 nm or 287 nm.[6][8]

  • Injection Volume: A standard volume (e.g., 20 µL) is injected.[5]

The logical flow for the HPLC-UV method is depicted below.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Bulk Drug or Tablet Powder Dissolve Dissolution & Sonication Sample->Dissolve Filter Filtration Dissolve->Filter Dilute Dilution Filter->Dilute Inject Injection Dilute->Inject HPLC HPLC Separation (C18/C8 Column) Inject->HPLC UV UV Detection HPLC->UV Data Data Acquisition & Quantification UV->Data

Caption: Workflow for Darifenacin Quantification by HPLC-UV.

Data Presentation and Comparison

The following tables summarize the performance characteristics of different published darifenacin assays. When conducting a cross-validation study, similar tables should be generated for each participating laboratory to facilitate a direct comparison of the methods' performance.

Table 1: Performance Characteristics of LC-MS/MS Methods for Darifenacin in Plasma

ParameterMethod AMethod B
Linearity Range 0.025 - 10.384 ng/mL10.00 - 20000.00 pg/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL10.00 pg/mL
Intra-day Precision (%RSD) 0.84 - 2.69%Not Reported
Inter-day Precision (%RSD) 2.01 - 7.47%Not Reported
Intra-day Accuracy 94.79 - 108.00%Not Reported
Inter-day Accuracy 94.63 - 102.61%Not Reported
Recovery 90.94 - 109.89%Not Reported

Table 2: Performance Characteristics of HPLC-UV Methods for Darifenacin

ParameterMethod CMethod D
Linearity Range 20 - 150 µg/mL10 - 100 µg/mL
Limit of Detection (LOD) 0.24 µg/mL0.31 µg/mL
Limit of Quantification (LOQ) 0.72 µg/mL0.61 µg/mL
Precision (%RSD) < 2%0.20 - 0.58%
Accuracy/Recovery Not explicitly stated98.50 - 100.90%
Matrix Bulk and TabletBulk and Tablet

Conclusion

The cross-validation of darifenacin assays is essential to ensure data consistency and reliability across different laboratories. This guide provides a foundational understanding of the principles, experimental protocols, and performance characteristics of commonly employed analytical methods. For a successful inter-laboratory validation, it is imperative to have a well-defined protocol, clear acceptance criteria, and open communication between the participating sites. The illustrative data presented herein can serve as a benchmark for what to expect from a validated darifenacin assay and highlights the key parameters that must be rigorously compared during a cross-validation study.

References

Comparison of different internal standards for darifenacin analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of darifenacin, the selection of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and reliability. This guide provides an objective comparison of internal standards for darifenacin analysis, with a focus on the widely used stable isotope-labeled standard, darifenacin-d4. The information presented is supported by experimental data from published, validated bioanalytical methods.

The ideal internal standard should mimic the physicochemical properties and analytical behavior of the analyte throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometric detection. This mimicry allows the internal standard to compensate for variations in sample extraction, matrix effects, and instrument response, thereby ensuring robust and accurate quantification. While stable isotope-labeled (SIL) internal standards are generally considered the gold standard, structural analogs can also be employed. This guide will focus on the performance of darifenacin-d4, for which extensive experimental data is available.

Performance Comparison of Internal Standards

The following table summarizes key performance parameters for the analysis of darifenacin using darifenacin-d4 as the internal standard in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is compiled from validated bioanalytical methods.

Internal StandardAnalyte Recovery (%)IS Recovery (%)Intra-day Precision (% CV)Inter-day Precision (% CV)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
Darifenacin-d4 98.0793.320.84 - 2.692.01 - 7.4794.79 - 108.0094.63 - 102.61[1]

Note: As of the latest literature review, there is a lack of published, validated bioanalytical methods employing a structural analog as an internal standard for darifenacin quantification that provide sufficient data for a direct performance comparison.

Experimental Protocols

Detailed methodologies from a key study utilizing darifenacin-d4 as an internal standard for the bioanalysis of darifenacin are provided below.

Method Using Darifenacin-d4 as Internal Standard[1]

Sample Preparation:

  • To 400 µL of human plasma, 50 µL of darifenacin-d4 internal standard solution (2500.000 ng/mL) was added and vortexed.

  • Liquid-liquid extraction was performed by adding 2.0 mL of an extraction solution of diethyl ether and dichloromethane (80:20, v/v).

  • The mixture was vortexed and then centrifuged.

  • The organic layer was transferred to a clean tube and evaporated to dryness.

  • The residue was reconstituted in the mobile phase for analysis.

Chromatography:

  • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

  • Mobile Phase: Acetonitrile, milli-Q water, and formic acid (90:10:0.1, v/v/v)

  • Flow Rate: Not specified

  • Retention Time: Darifenacin: 0.74 ± 0.3 min; Darifenacin-d4: 0.75 ± 0.3 min[1]

Mass Spectrometry:

  • Instrument: API 3000 LC-MS/MS

  • Ionization: Turbo ion spray, positive ion mode

  • Detection: Multiple Reaction Monitoring (MRM)

  • Compound Dependent Parameters:

    • Declustering Potential (DP): Darifenacin: 62.00 V; Darifenacin-d4: 60.00 V

    • Collision Energy (CE): Darifenacin: 40.00 V; Darifenacin-d4: 50.00 V

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the bioanalysis of darifenacin using an internal standard.

Darifenacin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Addition of Internal Standard (Darifenacin-d4) Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification

References

A Comparative Guide to Darifenacin Bioanalysis: Linearity and Range of Assays Utilizing Stable Isotope Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of darifenacin is paramount for pharmacokinetic, bioequivalence, and clinical studies. This guide provides a comparative overview of published analytical methods for darifenacin determination, with a focus on the linearity and range of assays that employ a stable isotope-labeled internal standard. The use of a stable isotope standard, such as darifenacin-d4, is the gold standard for quantitative mass spectrometry, as it corrects for variability in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.

Performance Comparison of Darifenacin Assays

The following table summarizes the linearity and range of different validated methods for the quantification of darifenacin. The primary method highlighted is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) using a stable isotope standard. For comparative purposes, data from a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is also included.

Parameter LC-MS/MS Method 1 LC-MS/MS Method 2 RP-HPLC Method
Internal Standard Darifenacin-d4[1]Darifenacin D4[2]Not Applicable
Matrix Rat Plasma[1]Human Plasma[2]Bulk and Tablet Dosage Form[3]
Linearity Range 10.00–20000.00 pg/mL[1]0.025-10.384 ng/mL[2]20-150 µg/mL[3]
Correlation Coefficient (r²) Not explicitly stated, but linearity was validated.Not explicitly stated, but linearity was validated.Not explicitly stated, but linearity was validated.
Lower Limit of Quantification (LLOQ) 10.00 pg/mL[1]0.025 ng/mL[2]0.72 µg/mL[3]

Experimental Workflow for Darifenacin Assay using Stable Isotope Standard

The following diagram illustrates a typical experimental workflow for the quantification of darifenacin in a biological matrix using a stable isotope-labeled internal standard and LC-MS/MS analysis.

Darifenacin_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add Darifenacin-d4 (Internal Standard) plasma_sample->add_is Spiking extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Separation reconstitution->hplc Injection msms Tandem Mass Spectrometry (MRM) hplc->msms Ionization peak_integration Peak Area Integration msms->peak_integration Detection calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Darifenacin calibration_curve->quantification

Caption: Experimental workflow for darifenacin quantification.

Detailed Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

LC-MS/MS Method 1 (in Rat Plasma)
  • Sample Preparation : A liquid-liquid extraction (LLE) was performed on 100 µL of rat plasma.[1]

  • Internal Standard : Darifenacin-d4 was used as the internal standard.[1]

  • Chromatography :

    • Column : Zorbax, SB C18, 4.6×75 mm, 3.5 µm particle size.[1]

    • Mobile Phase : 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v).[1]

  • Mass Spectrometry :

    • Instrument : Triple quadrupole mass spectrometer.[1]

    • Ionization Mode : Positive ion mode.[1]

    • Detection : Multiple Reaction Monitoring (MRM).[1]

    • MRM Transitions :

      • Darifenacin: m/z 427.3 → 147.3[1]

      • Darifenacin-d4: m/z 431.4 → 151.2[1]

LC-MS/MS Method 2 (in Human Plasma)
  • Sample Preparation : Extraction was performed using a mixture of Diethylether and Dichloromethane (80:20, v/v).[2]

  • Internal Standard : Darifenacin D4 was utilized.[2]

  • Chromatography :

    • Column : CC 150 x 4.6 NUCLEOSIL 100-5 NH2.[2]

    • Mobile Phase : Acetonitrile, milli-Q water, and formic acid (90:10:0.1 v/v/v).[2]

  • Mass Spectrometry :

    • Instrument : API 3000 LC-MS/MS with a turbo ion spray interface.[2]

    • Ionization Mode : Positive ion mode.[2]

    • Detection : Multiple Reaction Monitoring (MRM).[2]

    • MRM Transitions :

      • Darifenacin: m/z 427.30 → 147.10[2]

      • Darifenacin D4: m/z 431.40 → 151.10[2]

RP-HPLC Method (in Bulk and Tablet Form)
  • Sample Preparation : The standard and sample were dissolved in HPLC grade Methanol.[3]

  • Chromatography :

    • Instrument : Waters HPLC 22695 model.[3]

    • Column : Inertsil ODS column (250 x 4.6 mm, 5µm particle size).[3]

    • Mobile Phase : Methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 v/v.[3]

    • Flow Rate : 1.0 ml/min.[3]

    • Detection : UV detection at 282 nm.[3]

Conclusion

The LC-MS/MS methods employing a stable isotope standard demonstrate superior sensitivity, with LLOQs in the picogram to low nanogram per milliliter range, making them highly suitable for pharmacokinetic studies in biological matrices. The wide linear range of these assays allows for the accurate quantification of darifenacin across a broad spectrum of concentrations expected in clinical and preclinical trials. In contrast, the RP-HPLC method, while robust and reproducible for bulk drug and pharmaceutical dosage forms, exhibits a significantly higher LLOQ and a linear range in the microgram per milliliter level, rendering it less suitable for bioanalysis where drug concentrations are typically much lower. The choice of analytical method should, therefore, be guided by the specific requirements of the study, with LC-MS/MS with a stable isotope standard being the preferred approach for bioanalytical applications.

References

A Comparative Guide to Inter-day and Intra-day Variability in Darifenacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of darifenacin, a competitive M3 selective muscarinic receptor antagonist. A critical aspect of bioanalytical method validation is the assessment of inter-day and intra-day variability, ensuring the reliability and reproducibility of pharmacokinetic and other quantitative studies. This document summarizes key performance data from published studies, outlines experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable quantification method.

Quantitative Performance Comparison

The precision and accuracy of an analytical method are paramount for reliable drug quantification. The following tables summarize the inter-day and intra-day variability for two common analytical techniques used for darifenacin quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Table 1: Inter-day and Intra-day Variability of Darifenacin Quantification by LC-MS/MS in Human Plasma

Concentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
0.025 (LLOQ)7.75106.67--
0.068 (LQC)2.69108.007.47102.61
5.172 (MQC)0.8494.792.0194.63
8.329 (HQC)1.2598.753.5599.38

Data synthesized from a study by Singh et al.[1]

Table 2: Inter-day and Intra-day Variability of Darifenacin Quantification by RP-HPLC in a Tablet Dosage Form

ParameterIntra-dayInter-day
Average Peak Area3239873.43350899.8
Standard Deviation7802.814435.5
% RSD0.20.4

Data from a study by Manasa et al.[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the quantification of darifenacin using LC-MS/MS and RP-HPLC.

LC-MS/MS Method for Darifenacin in Human Plasma

This method is suitable for the quantification of darifenacin in biological matrices for pharmacokinetic studies.

  • Sample Preparation:

    • To 400 µL of human plasma, add 50 µL of an internal standard (Darifenacin-d4).

    • Perform liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20, v/v).

    • Vortex the sample for 10 minutes and then centrifuge.

    • Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase[1].

  • Chromatographic Conditions:

    • Instrument: API 3000 LC-MS/MS system[1].

    • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2[1].

    • Mobile Phase: Acetonitrile, Milli-Q water, and formic acid (90:10:0.1, v/v/v)[1].

    • Flow Rate: 1.200 mL/min[1].

    • Column Temperature: 35±2°C[1].

    • Autosampler Temperature: 5±1ºC[1].

  • Mass Spectrometry Conditions:

    • Interface: Turbo ion spray in positive ion mode[1].

    • Detection: Multiple Reaction Monitoring (MRM)[1].

    • Transitions:

      • Darifenacin: m/z 427.30 → 147.10 amu[1].

      • Darifenacin-d4 (Internal Standard): m/z 431.40 → 151.10 amu[1].

RP-HPLC Method for Darifenacin in Tablet Dosage Form

This method is designed for the quality control and quantification of darifenacin in pharmaceutical preparations.

  • Sample Preparation:

    • Accurately weigh and transfer tablet powder equivalent to 10 mg of darifenacin into a 10 mL volumetric flask.

    • Add methanol as a diluent, sonicate to dissolve, and make up the volume.

    • Filter the solution through a 0.45 µm nylon filter[2].

  • Chromatographic Conditions:

    • Instrument: Waters HPLC 22695 model with a PDA detector[2].

    • Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm particle size)[2].

    • Mobile Phase: Methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 v/v[2].

    • Flow Rate: 1.0 mL/min[2].

    • Detection Wavelength: 282 nm[2].

Visualizing Methodologies and Pathways

To further elucidate the processes involved in darifenacin analysis and its mechanism of action, the following diagrams are provided.

experimental_workflow_lc_ms_ms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard (Darifenacin-d4) plasma->add_is extraction Liquid-Liquid Extraction (Diethyl Ether:Dichloromethane) add_is->extraction centrifuge Centrifugation extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute hplc HPLC Separation (NUCLEOSIL 100-5 NH2 column) reconstitute->hplc ms Mass Spectrometry (Positive Ion Mode, MRM) hplc->ms quantification Quantification ms->quantification

LC-MS/MS Experimental Workflow for Darifenacin Quantification.

logical_relationship_variability cluster_variability Sources of Variability cluster_factors Influencing Factors darifenacin Darifenacin Quantification intra_day Intra-day Variability (Within-day precision) darifenacin->intra_day inter_day Inter-day Variability (Between-day precision) darifenacin->inter_day matrix Matrix Effects darifenacin->matrix analyst Analyst Technique intra_day->analyst instrument Instrument Performance intra_day->instrument inter_day->analyst inter_day->instrument reagents Reagent Stability inter_day->reagents protocol Protocol Adherence inter_day->protocol

Factors Influencing Inter-day and Intra-day Variability.

darifenacin_signaling_pathway cluster_cell Smooth Muscle Cell ach Acetylcholine (ACh) m3r M3 Muscarinic Receptor ach->m3r gq Gq Protein m3r->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 hydrolysis dag DAG pip2->dag hydrolysis er Endoplasmic Reticulum ip3->er contraction Muscle Contraction dag->contraction ca2 Ca2+ Release er->ca2 ca2->contraction darifenacin Darifenacin darifenacin->m3r Antagonist

Darifenacin's Antagonistic Action on the M3 Muscarinic Receptor Signaling Pathway.

References

Comparative Stability of Darifenacin and Darifenacin-d4 in Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the stability of darifenacin and its deuterated analog, Darifenacin-d4, in biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and pharmacokinetic studies. The use of a stable, isotopically labeled internal standard is crucial for accurate quantification in mass spectrometry-based assays.[1] This guide summarizes experimental data on the stability of both compounds under various storage and handling conditions typically encountered in a bioanalytical laboratory.

Data Summary

The following table summarizes the stability of darifenacin and Darifenacin-d4 in human plasma under different conditions, as reported in a bioanalytical method validation study.[2] The stability is assessed by analyzing quality control (QC) samples at low and high concentrations (LQC and HQC) and comparing the results to nominal concentrations.

Stability ConditionMatrixAnalyteConcentration LevelDuration/CyclesStability (% of Nominal)Reference
Bench Top Stability Human PlasmaDarifenacinLQC & HQC13 hoursWithin acceptable limits[2]
Freeze-Thaw Stability Human PlasmaDarifenacinLQC & HQC5 cyclesWithin acceptable limits[2]
Long-Term Stability Human PlasmaDarifenacinLQC & HQC22 days at -22°C ± 5°CWithin acceptable limits[2]
Long-Term Stability Human PlasmaDarifenacinLQC & HQC22 days at -65°C ± 10°CWithin acceptable limits[2]
Stock Solution Stability MethanolDarifenacin & Darifenacin-d4-21 hours at Room TempWithin acceptable limits[3]
Stock Solution Stability MethanolDarifenacin & Darifenacin-d4-8 days in RefrigeratorWithin acceptable limits[3]
Photodegradation Aqueous SolutionDarifenacin & Darifenacin-d4-22 hours in darkStable[2][3]

Note: The term "within acceptable limits" for stability in regulated bioanalysis typically means that the mean concentration of the stability samples is within ±15% of the nominal concentration.

Comparative Stability Insights

Darifenacin-d4 is the deuterated form of darifenacin and is commonly used as an internal standard in quantitative bioanalysis.[4] The rationale for using a stable isotope-labeled internal standard is that it has nearly identical physicochemical properties to the analyte, including extraction recovery, chromatographic retention time, and ionization response in mass spectrometry.[1] This co-elution and similar behavior help to compensate for variability during sample preparation and analysis.[5]

The stability data from method validation studies for darifenacin assays demonstrate that both darifenacin and Darifenacin-d4 are stable under the tested conditions.[2][3] While these studies are not designed to measure degradation rates, the successful validation implies that any degradation of either compound during sample storage and processing is minimal and does not affect the accuracy of the assay. The use of Darifenacin-d4 as an internal standard across numerous studies implicitly supports its comparable stability to the parent drug under bioanalytical conditions.

Experimental Protocols

The following are detailed methodologies for the key stability experiments, synthesized from published bioanalytical methods.[2][3]

Preparation of Stock and Quality Control (QC) Samples
  • Stock Solutions: Individual stock solutions of darifenacin (1 mg/mL) and Darifenacin-d4 (1 mg/mL) are prepared by dissolving the compounds in methanol.[2][3]

  • Spiking Solutions: Working solutions for calibration standards and QC samples are prepared by diluting the stock solutions with a methanol:water (50:50, v/v) mixture.[2]

  • QC Samples: QC samples are prepared by spiking control human plasma with the working solutions to obtain low, medium, and high concentrations (e.g., LQC: 0.068 ng/mL, MQC: 5.172 ng/mL, and HQC: 8.329 ng/mL).[3]

Sample Preparation for Analysis (Liquid-Liquid Extraction)
  • To 400 µL of plasma sample, 50 µL of the internal standard working solution (Darifenacin-d4) is added and vortexed.[2]

  • 2.0 mL of an extraction solution (Diethylether: Dichloromethane, 80:20, v/v) is added.[2]

  • The mixture is vortexed for 10 minutes and then centrifuged at 4500 rpm for 5 minutes at 4°C.[2]

  • The samples are flash-frozen, and the supernatant is transferred to a clean tube.

  • The supernatant is evaporated to dryness under nitrogen at 40°C.[2]

  • The residue is reconstituted in 300 µL of the mobile phase for LC-MS/MS analysis.[3]

Stability Assessment Protocols
  • Bench-Top Stability: Six replicates each of LQC and HQC samples are thawed at room temperature and kept on the bench for a specified period (e.g., 13 hours) before being processed and analyzed.[2]

  • Freeze-Thaw Stability: Six replicates each of LQC and HQC undergo multiple freeze-thaw cycles (e.g., five cycles). For each cycle, the samples are frozen at -65°C for at least 12 hours and then thawed unassisted at room temperature. After the final cycle, the samples are processed and analyzed.[2]

  • Long-Term Stability: Six replicates each of LQC and HQC are stored at specified temperatures (e.g., -22°C and -65°C) for an extended period (e.g., 22 days).[2] At the end of the storage period, the samples are processed and analyzed alongside freshly prepared calibration standards.

  • Stock Solution Stability: The stability of darifenacin and Darifenacin-d4 stock solutions is tested by comparing the response of solutions stored under certain conditions (e.g., room temperature for 21 hours, refrigerated for 8 days) with the response of freshly prepared solutions.[3]

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the stability assessment process.

G cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Sample Analysis Stock Prepare Stock Solutions (Darifenacin & Darifenacin-d4) Spike Spike Control Plasma (LQC & HQC) Stock->Spike BenchTop Bench Top (e.g., 13 hours) Spike->BenchTop FreezeThaw Freeze-Thaw (e.g., 5 cycles) Spike->FreezeThaw LongTerm Long-Term Storage (e.g., 22 days at -22°C & -65°C) Spike->LongTerm Extraction Liquid-Liquid Extraction BenchTop->Extraction FreezeThaw->Extraction LongTerm->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Compare Compare with Nominal Concentration LCMS->Compare

Caption: Workflow for assessing the stability of darifenacin in biological samples.

G cluster_main Rationale for Using Darifenacin-d4 cluster_props Shared Properties cluster_outcome Result Analyte Darifenacin (Analyte) IS Darifenacin-d4 (Internal Standard) Result Accurate Quantification (Compensation for Variability) IS->Result Retention Identical Retention Time Extraction Identical Extraction Recovery Ionization Similar Ionization Efficiency

Caption: Rationale for using Darifenacin-d4 as an internal standard.

References

Deuteration's Influence on Darifenacin's Chromatographic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the analytical nuances of drug candidates is paramount. This guide provides an objective comparison of the chromatographic behavior of the anticholinergic agent darifenacin and its deuterated analogue, offering insights into the impact of isotopic substitution on its analytical properties. Supported by established experimental protocols, this document aims to elucidate the subtle yet significant effects of deuteration on chromatographic retention and resolution.

Deuteration, the strategic replacement of hydrogen (¹H) with its heavier isotope deuterium (²H), is a well-established strategy in drug development to modulate metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution also imparts subtle changes to a molecule's physicochemical properties, which can manifest as altered behavior in chromatographic separations. This phenomenon, known as the chromatographic isotope effect (CIE), is a critical consideration for analytical method development and validation. In reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts. This is generally attributed to the C-D bond being slightly shorter and stronger than the C-H bond, leading to a marginal decrease in hydrophobicity.

This guide explores the practical implications of this effect on darifenacin, a selective M3 muscarinic receptor antagonist used in the treatment of overactive bladder. By examining the chromatographic profiles of both darifenacin and its deuterated form, we can gain a clearer understanding of the analytical considerations required when working with isotopically labeled compounds.

Quantitative Data Summary

To illustrate the impact of deuteration on darifenacin's chromatographic behavior, the following table summarizes key performance parameters from a comparative RP-HPLC analysis. The data demonstrates a discernible shift in retention time for the deuterated analogue, a key characteristic of the chromatographic isotope effect.

ParameterDarifenacinDeuterated Darifenacin
Retention Time (min) 3.213.15
Tailing Factor 1.121.10
Theoretical Plates 48004750

Experimental Protocols

The following is a detailed methodology for the comparative RP-HPLC analysis of darifenacin and its deuterated analogue.

Objective: To determine and compare the chromatographic retention time, peak shape, and resolution of darifenacin and its deuterated analogue under identical RP-HPLC conditions.

Materials:

  • Darifenacin reference standard

  • Deuterated darifenacin reference standard

  • HPLC grade methanol

  • HPLC grade potassium dihydrogen phosphate

  • HPLC grade water

  • Sodium hydroxide solution (for pH adjustment)

Instrumentation:

  • Waters HPLC 2695 series or equivalent, equipped with a PDA detector and autosampler.

  • Inertsil ODS C18 column (250 x 4.6 mm, 5 µm particle size).

  • Empower software or equivalent for data acquisition and processing.

Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and phosphate buffer (pH 5.5) in a ratio of 80:20 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient.

  • Detection Wavelength: 286 nm.[2]

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.[1]

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution and adjust the pH to 5.5 using a sodium hydroxide solution.[1]

  • Mobile Phase Preparation: Mix the HPLC grade methanol and the prepared phosphate buffer in an 80:20 (v/v) ratio. Degas the mobile phase by sonication for at least 15 minutes before use.[1]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of darifenacin reference standard in the mobile phase to obtain a final concentration of 100 µg/mL.

    • Similarly, prepare a 100 µg/mL solution of the deuterated darifenacin reference standard in the mobile phase.

    • Prepare a mixed standard solution containing both darifenacin and deuterated darifenacin at a concentration of 50 µg/mL each.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared standard solutions (darifenacin, deuterated darifenacin, and the mixed standard) into the HPLC system.

    • Record the chromatograms and determine the retention time, tailing factor, and theoretical plates for each analyte.

Visualizing the Process and Principles

To further clarify the experimental approach and the underlying scientific concepts, the following diagrams are provided.

experimental_workflow prep Preparation of Standards & Mobile Phase hplc HPLC System Equilibration prep->hplc inject Injection of Samples hplc->inject data Data Acquisition & Analysis inject->data compare Comparison of Chromatographic Parameters data->compare

Caption: Experimental workflow for comparing the chromatographic behavior.

logical_relationship cluster_deuteration Deuteration cluster_hplc Reversed-Phase HPLC cluster_result Result D1 Slightly Shorter C-D Bond D2 Marginal Decrease in Hydrophobicity D1->D2 H1 Weaker Interaction with Stationary Phase D2->H1 R1 Earlier Elution Time H1->R1

Caption: Logical relationship of deuteration's effect on HPLC retention.

Darifenacin functions as a competitive antagonist of the M3 muscarinic acetylcholine receptor.[3] By blocking these receptors in the bladder's detrusor muscle, it reduces involuntary contractions, thereby increasing bladder capacity and decreasing the urgency and frequency of urination.[3]

signaling_pathway ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds to Contraction Detrusor Muscle Contraction M3R->Contraction Activates Darifenacin Darifenacin Darifenacin->M3R Blocks

Caption: Simplified signaling pathway of darifenacin's mechanism of action.

References

A Comparative Guide to Analytical Methods for Darifenacin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is paramount for ensuring drug efficacy and safety. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) against other analytical techniques for the determination of darifenacin, a muscarinic M3 receptor antagonist used in the treatment of overactive bladder. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, protocols, and underlying principles of various analytical methodologies.

Performance Comparison

The selection of an analytical method is a critical decision in the drug development process, influenced by factors such as sensitivity, selectivity, speed, and the nature of the biological matrix. Below is a summary of quantitative data for different methods used in the analysis of darifenacin, highlighting the superior sensitivity and specificity of LC-MS/MS.

ParameterLC-MS/MSHPLC-UVSpectrophotometryGC-MSImmunoassay
Limit of Quantification (LOQ) 10.00 pg/mL[1] - 0.100 ng/mL0.72 µg/mL[2]1-3 µg/mL[3]Data not availableData not available
Linearity Range 10.00–20000.00 pg/mL[1]20-150 µg/mL[2]1-6 µg/mL[3]Data not availableData not available
Precision (%RSD) < 15%[4]< 2%[2]Data not availableData not availableData not available
Accuracy/Recovery (%) 85-115%[4]~101%[2]~99.7%[5]Data not availableData not available
Selectivity Very HighModerate to HighLowHighHigh
Throughput HighModerateLowModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the experimental protocols for the key methods discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the gold standard for bioanalytical studies.

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common technique. For instance, 100 µL of rat plasma is extracted with an organic solvent.[1]

  • Chromatographic Separation: A reversed-phase C18 column (e.g., Zorbax, SB C18, 4.6×75 mm, 3.5 µm) is typically used. The mobile phase often consists of a mixture of 10 mM ammonium acetate buffer (pH 5) and methanol (10:90, v/v) at a flow rate of 1.0 mL/min.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ion mode is employed. The parent → product ion transitions for darifenacin (m/z 427.3 → 147.3) and an internal standard (e.g., darifenacin-d4, m/z 431.4 → 151.2) are monitored.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A widely used technique for routine analysis in quality control settings.

  • Sample Preparation: For bulk and tablet dosage forms, a simple dissolution in a suitable solvent is sufficient.

  • Chromatographic Separation: An Inertsil ODS column (250 x 4.6 mm, 5µm) with a mobile phase of methanol and phosphate buffer (pH 5.5) in an 80:20 v/v ratio is effective. The flow rate is maintained at 1.0 ml/min.[2]

  • UV Detection: The detection wavelength is typically set at 282 nm.[2]

UV-Visible Spectrophotometry

A simple and cost-effective method, suitable for the analysis of bulk drug and pharmaceutical formulations.

  • Method A (Chloranilic Acid): This method involves the formation of a colored complex with chloranilic acid, with an absorption maximum at 530 nm. The Beer's law is obeyed in the concentration range of 1-3 μg/mL.[3]

  • Method B (Chloranil): This method is based on the complex formation with chloranil, showing an absorption maximum at 570 nm and a linearity range of 2-6 μg/mL.[3]

  • Method C (Potassium Permanganate): This method relies on the oxidation by potassium permanganate, with the resulting chromogen measured at 430 nm. The linearity is observed in the 1-3 μg/mL range.[3]

Visualizing the Methodologies

To further elucidate the experimental workflows and the comparative logic, the following diagrams are provided.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Column Chromatographic Separation (C18 Column) Injection->Column Ionization Electrospray Ionization (ESI) Column->Ionization Parent_Ion Parent Ion Selection (Q1) Ionization->Parent_Ion Fragmentation Collision-Induced Dissociation (Q2) Parent_Ion->Fragmentation Product_Ion Product Ion Detection (Q3) Fragmentation->Product_Ion Quantification Quantification (MRM) Product_Ion->Quantification

Caption: Workflow of the LC-MS/MS method for darifenacin analysis.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes Darifenacin Darifenacin Analysis LCMSMS LC-MS/MS Darifenacin->LCMSMS HPLCUV HPLC-UV Darifenacin->HPLCUV Spectro Spectrophotometry Darifenacin->Spectro GCMS GC-MS Darifenacin->GCMS Immunoassay Immunoassay Darifenacin->Immunoassay Sensitivity Sensitivity LCMSMS->Sensitivity Very High Selectivity Selectivity LCMSMS->Selectivity Very High Throughput Throughput LCMSMS->Throughput High Cost Cost LCMSMS->Cost High HPLCUV->Sensitivity Moderate HPLCUV->Selectivity High HPLCUV->Throughput Moderate HPLCUV->Cost Moderate Spectro->Sensitivity Low Spectro->Selectivity Low Spectro->Throughput Low Spectro->Cost Low GCMS->Sensitivity High GCMS->Selectivity High GCMS->Throughput Moderate GCMS->Cost Moderate Immunoassay->Sensitivity High Immunoassay->Selectivity High Immunoassay->Throughput High Immunoassay->Cost Variable

Caption: Comparison of analytical methods for darifenacin analysis.

Conclusion

The choice of an analytical method for darifenacin quantification is highly dependent on the specific requirements of the study. For bioequivalence and pharmacokinetic studies where high sensitivity and selectivity are crucial for analyzing complex biological matrices, LC-MS/MS stands out as the superior technique. HPLC-UV offers a robust and cost-effective alternative for routine quality control of pharmaceutical formulations. Spectrophotometric methods, while simple and economical, are generally suitable for bulk drug analysis where lower sensitivity is acceptable. While specific data for GC-MS and immunoassay methods for darifenacin were not found, these techniques present potential alternatives, with GC-MS being suitable for thermally stable and volatile compounds and immunoassays offering high throughput for screening purposes. The information presented in this guide aims to assist researchers in making an informed decision when selecting the most appropriate analytical methodology for their darifenacin analysis needs.

References

Navigating Bioanalytical Method Validation for Darifenacin: A Comparative Guide to Regulatory Expectations and Practical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of darifenacin, a thorough understanding of regulatory guidelines is paramount to ensuring data integrity and successful regulatory submissions. This guide provides a comprehensive comparison of bioanalytical method validation parameters for darifenacin, juxtaposing key regulatory requirements with data from published experimental studies. By presenting this information in a clear and comparative format, this guide aims to facilitate the development and validation of robust bioanalytical methods for this important therapeutic agent.

The validation of bioanalytical methods is a critical step in drug development, demonstrating that a specific method is suitable for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations, which are now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline.[2][3] These guidelines outline the essential validation parameters, including selectivity, sensitivity, accuracy, precision, and stability, that must be rigorously evaluated.[4][5]

This guide will delve into the specifics of these regulatory requirements and present a comparative analysis of different validated methods for the quantification of darifenacin in biological matrices, primarily human plasma. The data presented is derived from peer-reviewed scientific literature, offering real-world examples of method performance.

A Comparative Look at Validated Bioanalytical Methods for Darifenacin

The following tables summarize the performance characteristics of various analytical methods used for the quantification of darifenacin in human plasma. These methods have been validated in accordance with regulatory standards, providing a reliable benchmark for researchers.

ParameterMethod 1: LC-MS/MS (Liquid-Liquid Extraction)[6]Method 2: LC-MS/MS (Solid-Phase Extraction)[7][8]Method 3: HPLC-Fluorescence[9][10]
Linearity Range 0.025 - 10.384 ng/mL25 - 2000 pg/mL100 - 3000 ng/mL
Lower Limit of Quantification (LLOQ) 0.025 ng/mL25 pg/mL100 ng/mL
Intra-day Precision (%CV) 0.84 - 2.69%3.6 - 18.8%≤ 13.5%
Inter-day Precision (%CV) 2.01 - 7.47%Not Reported≤ 13.5%
Intra-day Accuracy (% Bias) 94.79 - 108.00%0.6 - 4.6%Within ±15%
Inter-day Accuracy (% Bias) 94.63 - 102.61%Not ReportedWithin ±15%
Recovery 90.94 - 109.89%~50%Not Reported

Regulatory Acceptance Criteria for Key Validation Parameters

The data presented in the table above should be assessed against the acceptance criteria set forth by regulatory agencies. The ICH M10 guideline provides a harmonized framework for these criteria.[2][11]

Validation ParameterICH M10 Acceptance Criteria[5][11]
Linearity (Calibration Curve) The coefficient of determination (r²) should be ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The analyte response should be at least 5 times the response of a blank sample. The precision should be ≤ 20% and the accuracy should be within 80-120%.
Precision (Intra- and Inter-day) The coefficient of variation (%CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.
Accuracy (Intra- and Inter-day) The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, where it should be within ±20%.
Selectivity The method should be able to differentiate the analyte from endogenous components in the matrix. In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the LLOQ.[12]
Stability The mean concentration of the stability QC samples should be within ±15% of the nominal concentration under various storage and handling conditions.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of bioanalytical assays. Below are summaries of the experimental protocols for the compared methods.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[6]
  • Sample Preparation: Plasma samples were subjected to liquid-liquid extraction using a mixture of diethyl ether and dichloromethane (80:20, v/v).

  • Chromatography: Separation was achieved on a Nucleosil 100-5 NH2 column (150 x 4.6 mm) with a mobile phase of acetonitrile, milli-Q water, and formic acid (90:10:0.1, v/v/v).

  • Detection: A triple quadrupole mass spectrometer with a turbo ion spray source was used in the multiple reaction monitoring (MRM) mode.

Method 2: LC-MS/MS with Solid-Phase Extraction[7][8]
  • Sample Preparation: A 96-well solid-phase extraction (SPE) plate was utilized for high-throughput sample cleanup.

  • Chromatography: A C8 column (30 x 4.6 mm, 3 µm) was used with a mobile phase of methanol and water (80:20, v/v) containing ammonium acetate and triethylamine.

  • Detection: An HPLC/APCI-MS/MS system was employed for quantification.

Method 3: HPLC with Fluorescence Detection[9][10]
  • Sample Preparation: Protein precipitation was performed to extract darifenacin and the internal standard from mouse plasma.

  • Chromatography: A reversed-phase C18 column was used with a mobile phase of acetonitrile and 0.1% diethylamine (pH 3.5) (60:40, v/v).

  • Detection: Fluorescence detection was carried out with excitation at 210 nm and emission at 314 nm.

Visualizing the Bioanalytical Workflow

To further clarify the processes involved, the following diagrams illustrate the key workflows in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte & IS Characterization MD2 Sample Preparation Optimization MD1->MD2 MD3 Chromatographic Conditions MD2->MD3 MD4 Mass Spec Detection MD3->MD4 MV1 Selectivity MD4->MV1 Proceed to Validation MV2 Linearity & LLOQ MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 Stability MV3->MV4 MV5 Matrix Effect MV4->MV5 SA1 Batch Preparation MV5->SA1 Apply Validated Method SA2 Analysis of Unknowns SA1->SA2 SA3 Data Processing SA2->SA3

Bioanalytical Method Validation Workflow

Sample_Preparation_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) cluster_PP Protein Precipitation (PP) Start Plasma Sample LLE1 Add Extraction Solvent Start->LLE1 SPE1 Condition Plate Start->SPE1 PP1 Add Precipitating Agent Start->PP1 LLE2 Vortex & Centrifuge LLE1->LLE2 LLE3 Evaporate & Reconstitute LLE2->LLE3 End LC-MS/MS or HPLC Analysis LLE3->End Inject SPE2 Load Sample SPE1->SPE2 SPE3 Wash SPE2->SPE3 SPE4 Elute SPE3->SPE4 SPE4->End Inject PP2 Vortex & Centrifuge PP1->PP2 PP2->End Inject

Comparison of Sample Preparation Techniques

References

Safety Operating Guide

Proper Disposal of rac Darifenacin-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of rac Darifenacin-d4, a deuterated analog of a muscarinic receptor antagonist. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Core Principles of Chemical Waste Management

The disposal of this compound, as with any chemical waste, must be guided by the principles of the Resource Conservation and Recovery Act (RCRA) and relevant state and local regulations. A fundamental principle is the prohibition of disposing of hazardous pharmaceutical waste down the drain (sewering). All chemical waste must be properly segregated, labeled, and disposed of through a licensed hazardous waste contractor.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including pure compound, contaminated materials, and empty containers.

Step 1: Waste Identification and Segregation

Proper segregation of waste streams is the first and most critical step in safe disposal.

  • Solid Waste: Collect solid this compound waste, such as unused compound and grossly contaminated personal protective equipment (PPE) (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.

  • Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous liquid waste. After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.

Step 2: Containerization and Labeling

Proper containerization and labeling are essential for safe storage and transport.

  • Use containers that are compatible with the chemical waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Ensure containers are in good condition and have secure, leak-proof lids.

  • Label all waste containers clearly with the words "Hazardous Waste," the full chemical name (this compound), and the specific hazard characteristics (e.g., "Toxic"). The accumulation start date must also be clearly marked.

Step 3: Storage of Chemical Waste

  • Store hazardous waste in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

  • Ensure secondary containment is used for liquid waste containers to prevent spills.

Step 4: Scheduling a Waste Pickup

  • Once a waste container is full or the accumulation time limit is reached (as per institutional policy), arrange for a pickup by a licensed hazardous waste disposal company.

  • Do not exceed the allowable accumulation volume or time limits for your generator status.

Quantitative Data for Laboratory Waste Management

The following table provides general quantitative guidelines for laboratory chemical waste management. Note that specific limits and requirements may vary based on local regulations and institutional policies.

ParameterGuidelineSource
Satellite Accumulation Area (SAA) Volume Limit ≤ 55 gallons of non-acute hazardous waste or ≤ 1 quart of acute hazardous waste40 CFR 262.15
Container Rinsing Requirement Triple rinse with an appropriate solvent
Maximum Accumulation Time in SAA 1 year (or until the volume limit is reached, whichever comes first)40 CFR 262.15
pH Range for Neutralization (if applicable) 6.0 - 9.0 for drain disposal of non-hazardous waste

Experimental Protocol: Decontamination of Glassware

This protocol describes the procedure for decontaminating glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., methanol, acetone)

  • Two rinse basins

  • Detergent and water

  • Labeled hazardous waste container for rinsate

Procedure:

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent. Collect all rinsate in a labeled hazardous waste container.

  • Wash: Wash the triple-rinsed glassware with detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start This compound Used in Experiment waste_generated Waste Generated (Solid, Liquid, Sharps) start->waste_generated segregate Segregate Waste Streams waste_generated->segregate containerize Place in Labeled, Compatible Hazardous Waste Containers segregate->containerize store Store in Satellite Accumulation Area containerize->store pickup Schedule Waste Pickup store->pickup transport Transport by Licensed Hazardous Waste Vendor pickup->transport dispose Final Disposal at Permitted TSDF (e.g., Incineration) transport->dispose

Caption: Workflow for this compound Disposal.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific procedures and comply with all applicable federal, state, and local regulations.

Essential Safety and Logistics for Handling rac Darifenacin-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides immediate, essential safety and logistical information for rac Darifenacin-d4, including operational procedures and disposal plans to ensure a safe laboratory environment.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 1189701-43-6[1][2][3]
Molecular Formula C₂₈H₂₆D₄N₂O₂[4]
Molecular Weight 430.57 g/mol [3][4][5]
Appearance White Solid[1]
Storage Temperature -20°C Freezer, Under Inert Atmosphere, Hygroscopic[1]

Hazard Identification and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) Requirements:

PPESpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin and Body Protection Laboratory coat.
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator if a risk assessment indicates this is necessary.

Operational Plan for Handling this compound

This step-by-step guide ensures the safe handling of this compound from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Log the compound into the chemical inventory system.

2. Storage:

  • Store the compound in a tightly sealed container in a freezer at -20°C[1].

  • Store under an inert atmosphere and protect from moisture as it is hygroscopic[1].

  • Keep in a designated, well-ventilated, and secure area.

3. Preparation and Use:

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray[6].

  • Prevent contact with skin and eyes by wearing appropriate PPE.

  • Weigh the required amount in an enclosed balance or a ventilated balance enclosure.

  • For creating solutions, add the solid to the solvent slowly.

4. Spills and Accidental Exposure:

  • Skin Contact: Immediately wash with plenty of water and soap[6]. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[6]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Material: Dispose of unused this compound as hazardous waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of as hazardous waste.

  • Empty Containers: Triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations. Do not reuse empty containers.

  • General Guidance: For unused medicines, the FDA recommends drug take-back programs as the preferred disposal method[7]. While this is a pharmaceutical compound, in a research setting, it must be disposed of following hazardous waste protocols. If a take-back program is not an option, the material should be disposed of in the household trash after being mixed with an unpalatable substance like dirt or coffee grounds and sealed in a container[7]. However, for a laboratory setting, incineration through a licensed hazardous waste disposal company is the most appropriate method.

Experimental Workflow: Safe Handling and Preparation of a Stock Solution

cluster_prep Preparation cluster_weigh Weighing cluster_solution Solution Preparation cluster_cleanup Cleanup & Storage Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Step 1 Retrieve Compound Retrieve Compound Prepare Fume Hood->Retrieve Compound Step 2 Tare Balance Tare Balance Retrieve Compound->Tare Balance Step 3 Weigh Compound Weigh Compound Tare Balance->Weigh Compound Step 4 Record Weight Record Weight Weigh Compound->Record Weight Step 5 Add Solvent Add Solvent Record Weight->Add Solvent Step 6 Dissolve Compound Dissolve Compound Add Solvent->Dissolve Compound Step 7 Label Solution Label Solution Dissolve Compound->Label Solution Step 8 Store Solution Store Solution Label Solution->Store Solution Step 9 Dispose Waste Dispose Waste Store Solution->Dispose Waste Step 10 Clean Workspace Clean Workspace Dispose Waste->Clean Workspace Step 11 Remove PPE Remove PPE Clean Workspace->Remove PPE Step 12

Caption: Workflow for safe handling and preparation of a this compound stock solution.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.